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  • Product: 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine
  • CAS: 1248796-32-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (CAS No. 1248796-32-8) is a substituted aminopyrazole derivative. The pyrazole scaffold is a prominent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (CAS No. 1248796-32-8) is a substituted aminopyrazole derivative. The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of an amino group and a bromine atom on the pyrazole ring, along with a bulky cyclohexyl substituent, imparts a unique combination of electronic and steric properties to the molecule. These features make it an interesting candidate for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine. A thorough understanding of these properties is crucial for its handling, formulation, and for predicting its behavior in biological systems. Due to the limited availability of experimental data in the public domain, this guide combines reported computational data with established methodologies for the experimental determination of key physicochemical parameters.

Chemical and Structural Information

Molecular Structure:

Caption: 2D structure of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine.

Table 1: Chemical and Structural Identifiers

IdentifierValueSource
CAS Number 1248796-32-8[1]
Molecular Formula C₉H₁₄BrN₃[1]
Molecular Weight 244.13 g/mol [1]
SMILES NC1=NN(C2CCCCC2)C=C1Br[1]
InChI InChI=1S/C9H14BrN3/c10-8-6-13(12-9(8)11)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12)[2]
InChIKey AYCFPVHMYBRJLW-UHFFFAOYSA-N[2]

Physicochemical Properties

Currently, there is a lack of experimentally determined physicochemical data for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine in the public domain. The following table summarizes computationally predicted values which can serve as a useful starting point for experimental design.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethodSource
Topological Polar Surface Area (TPSA) 43.84 ŲComputational[1]
logP (Octanol-Water Partition Coefficient) 2.733Computational[1]
XlogP 2.3Computational[2]
Hydrogen Bond Donors 1Computational[1]
Hydrogen Bond Acceptors 3Computational[1]
Rotatable Bonds 1Computational[1]
Monoisotopic Mass 243.03711 DaComputational[2]

Interpretation of Predicted Properties:

  • The TPSA value of 43.84 Ų suggests that the molecule has moderate polarity and may have reasonable cell permeability.

  • The predicted logP and XlogP values in the range of 2.3 to 2.733 indicate that the compound is moderately lipophilic. This suggests it may have a good balance between aqueous solubility and lipid membrane permeability, which is often a desirable characteristic for drug candidates.

  • With one hydrogen bond donor (the amino group) and three hydrogen bond acceptors (the two pyrazole nitrogens and the amino nitrogen), the molecule has the potential to participate in hydrogen bonding interactions with biological targets.

  • The presence of only one rotatable bond (the bond connecting the cyclohexyl ring to the pyrazole nitrogen) suggests a relatively rigid structure, which can be advantageous for binding to a specific target.

Experimental Protocols for Physicochemical Characterization

Given the absence of experimental data, this section provides detailed, field-proven methodologies for determining the key physicochemical properties of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (the clear point) are recorded as the melting range. For a pure compound, this range should be narrow (typically 1-2 °C).

Determination of Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The presence of the basic amino group and the lipophilic cyclohexyl and bromo-pyrazole moieties suggests that the solubility of this compound will be pH-dependent and it will likely be more soluble in organic solvents than in water.

G cluster_0 Qualitative Solubility Testing Workflow start Start with solid sample water Add Water (Is it soluble?) start->water hcl Add 5% HCl (Is it soluble?) water->hcl No end_amine Result: Basic Compound (likely an amine) water->end_amine Yes naoh Add 5% NaOH (Is it soluble?) hcl->naoh No hcl->end_amine Yes organic Test in Organic Solvents (e.g., Ethanol, DMSO, DCM) naoh->organic No end_insoluble Result: Insoluble in aqueous media naoh->end_insoluble Yes organic->end_insoluble

Caption: Workflow for qualitative solubility determination.

Methodology: Qualitative and Quantitative Solubility Determination

  • Qualitative Solubility:

    • Add approximately 1-2 mg of the compound to 1 mL of various solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, dichloromethane, DMSO) in separate vials.

    • Vortex each vial for 1-2 minutes.

    • Visually inspect for the complete dissolution of the solid.

  • Quantitative Solubility (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed flask.

    • The flask is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

G cluster_1 Shake-Flask logP Determination Workflow start_logp Prepare a solution of the compound in the aqueous phase mix Mix with an equal volume of n-octanol start_logp->mix equilibrate Shake to equilibrate the two phases mix->equilibrate separate Separate the aqueous and octanol phases equilibrate->separate analyze Analyze the concentration of the compound in each phase (e.g., by HPLC-UV) separate->analyze calculate Calculate logP = log([Compound]octanol / [Compound]aqueous) analyze->calculate

Caption: Experimental workflow for logP determination.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Preparation: A solution of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is prepared in the phase in which it is less soluble (likely water).

  • Partitioning: A known volume of this solution is mixed with an equal volume of n-octanol in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases. The funnel is then allowed to stand for the phases to separate completely.

  • Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique like HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of pKa

The pKa value(s) indicate the strength of an acid or a base. For 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, the primary amine group is expected to be the main basic center. The pKa will influence the compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectral Data and Structural Elucidation

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Signals corresponding to the protons of the cyclohexyl ring, likely in the upfield region (around 1-2 ppm).

    • A singlet for the proton on the pyrazole ring.

    • A broad singlet for the amino (-NH₂) protons, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals for the carbons of the cyclohexyl ring.

    • Signals for the three distinct carbons of the pyrazole ring, with the carbon bearing the bromine atom shifted downfield.

  • IR (Infrared) Spectroscopy:

    • N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹ (typically two bands).

    • C-H stretching vibrations for the cyclohexyl group around 2850-2950 cm⁻¹.

    • C=N and C=C stretching vibrations from the pyrazole ring in the fingerprint region.

    • N-H bending vibration around 1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) would be expected for the molecular ion and any bromine-containing fragments. PubChemLite predicts a [M+H]⁺ peak at m/z 244.04439.[2]

Conclusion

4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is a molecule of interest with predicted physicochemical properties that suggest its potential as a lead compound in drug discovery. This technical guide has provided a summary of the available computational data and has outlined robust, standard experimental protocols for the determination of its key physicochemical properties. The generation of accurate experimental data for its melting point, solubility, logP, and pKa is essential for a complete understanding of this compound and to guide its future development.

References

  • PubChemLite. 4-bromo-1-cyclohexyl-1h-pyrazol-3-amine. [Link]

  • PubChemLite. 4-bromo-1-cyclohexyl-1h-pyrazol-3-amine. [Link]

Sources

Exploratory

molecular structure and weight of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine

An In-depth Technical Guide to 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine: Structure, Properties, and Synthetic Considerations Abstract: This technical guide provides a comprehensive analysis of 4-bromo-1-cyclohexyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine: Structure, Properties, and Synthetic Considerations

Abstract: This technical guide provides a comprehensive analysis of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delineates its molecular structure, physicochemical properties, and proposes a logical synthetic pathway. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this specific pyrazole derivative. While public domain data on this exact molecule is limited, this guide synthesizes known information with established principles of pyrazole chemistry to offer expert insights and actionable protocols for its synthesis and characterization.

Introduction and Scientific Context

Substituted pyrazoles are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities. The specific arrangement of substituents on the pyrazole ring dictates the molecule's interaction with biological targets. 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (CAS No. 1248796-32-8) presents a unique combination of features: a bromine atom at the C4 position, which serves as a versatile handle for further functionalization via cross-coupling reactions; a primary amine at C3, offering a site for amide bond formation or other derivatizations; and a bulky, lipophilic cyclohexyl group at the N1 position, which can significantly influence the compound's solubility, metabolic stability, and binding orientation within a target protein.

This guide provides a foundational understanding of this molecule, focusing on its structural and physicochemical properties as a basis for its potential application in synthetic and medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

Molecular Structure

The structure of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine consists of a central five-membered pyrazole ring. The key substituents are positioned as follows:

  • N1 Position: A cyclohexyl ring is attached to one of the nitrogen atoms.

  • C3 Position: A primary amine (-NH₂) group is present.

  • C4 Position: A bromine atom (-Br) is attached.

The presence of the bulky cyclohexyl group can influence the planarity of the molecule and is a key driver of its lipophilicity.

Caption: 2D representation of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine.

Quantitative Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are crucial for designing experiments, including reaction conditions, purification methods (e.g., chromatography), and formulation for biological screening.

PropertyValueSource
CAS Number 1248796-32-8ChemScene[1]
Molecular Formula C₉H₁₄BrN₃ChemScene[1]
Molecular Weight 244.13 g/mol ChemScene[1]
SMILES NC1=NN(C2CCCCC2)C=C1BrChemScene[1]
Topological Polar Surface Area (TPSA) 43.84 ŲChemScene[1]
LogP (calculated) 2.733ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Proposed Synthetic Pathway and Methodologies

The proposed pathway leverages the cyclization of a hydrazine with a β-ketonitrile derivative, followed by bromination.

G Start Cyclohexylhydrazine + Malononitrile derivative Intermediate1 Cyclization (e.g., base-catalyzed) 1-Cyclohexyl-1H-pyrazol-3-amine Start->Intermediate1 Bromination Bromination (e.g., NBS in DMF) Intermediate1->Bromination Product 4-bromo-1-cyclohexyl- 1H-pyrazol-3-amine Bromination->Product

Caption: Proposed high-level synthetic workflow.

Step 1: Synthesis of 1-Cyclohexyl-1H-pyrazol-3-amine (Intermediate)

Causality: The foundational step is the construction of the N-substituted aminopyrazole core. The reaction between a hydrazine (cyclohexylhydrazine) and a suitable three-carbon electrophile with nitrile and keto/enol functionalities is a classic and reliable method for forming the pyrazole ring.

Protocol:

  • To a solution of cyclohexylhydrazine hydrochloride (1.0 eq) in ethanol, add a base such as sodium ethoxide (1.1 eq) and stir for 15 minutes at room temperature.

  • Add 3-ethoxy-2-propenenitrile or a similar β-ketonitrile derivative (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-cyclohexyl-1H-pyrazol-3-amine.

  • Purify the crude product via column chromatography on silica gel.

Step 2: Bromination of 1-Cyclohexyl-1H-pyrazol-3-amine

Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is particularly activated for substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such systems, minimizing over-bromination and side reactions.[3][4]

Protocol:

  • Dissolve the purified 1-cyclohexyl-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product, 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine.

Structural Verification and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The expected data from these analyses provide a self-validating system for the protocol.

Spectroscopic Analysis

Based on the structure and data from analogous compounds, the following spectroscopic signatures are anticipated:[3][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet corresponding to the C5 proton of the pyrazole ring.

    • A broad singlet for the -NH₂ protons.

    • A multiplet for the methine proton of the cyclohexyl group (the one attached to N1).

    • A series of multiplets for the remaining methylene protons of the cyclohexyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Distinct signals for the three carbon atoms of the pyrazole ring (C3, C4, C5). The C4 carbon, attached to bromine, would appear at a characteristic chemical shift.

    • Signals corresponding to the carbons of the cyclohexyl ring.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with approximately equal intensity, which is indicative of the presence of a single bromine atom. The expected m/z would be approximately 243 and 245.

Conclusion and Future Directions

This guide establishes the foundational chemical knowledge for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine. The defined molecular structure and weight provide the basis for all further work. The proposed synthetic pathway is grounded in reliable, well-established chemical transformations, offering a high probability of success for researchers aiming to synthesize this molecule. The bromine atom at the C4 position is a key feature, opening avenues for further elaboration through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental tools in modern drug discovery for creating molecular diversity. Future work should focus on the experimental validation of the proposed synthesis and the exploration of its utility as a scaffold in the development of novel therapeutic agents.

References

  • PubChem. 4-bromo-1-cyclohexyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]

  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • European Chemicals Agency (ECHA). 4-bromo-5-methyl-1H-pyrazol-3-amine. Available at: [Link]

  • Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide: 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine in Medicinal Chemistry

Executive Summary In modern drug discovery, bifunctional heterocyclic building blocks are the cornerstone of fragment-based design and late-stage functionalization. 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bifunctional heterocyclic building blocks are the cornerstone of fragment-based design and late-stage functionalization. 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine is a highly versatile, privileged scaffold utilized extensively in the synthesis of complex polycyclic therapeutics. This technical whitepaper provides an authoritative guide on the chemical identifiers, regioselective synthesis, and downstream functionalization of this compound, emphasizing its critical role in developing kinase and receptor inhibitors.

Chemical Identity and Core Identifiers

Accurate identification is critical due to the frequent mischaracterization of pyrazole regioisomers in early-stage synthesis. The 3-amine and 5-amine isomers exhibit drastically different steric profiles and reactivities [1, 2].

Table 1: Physicochemical Properties and Identifiers

PropertyValue / Identifier
Chemical Name 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine
CAS Number 1248796-32-8
Molecular Formula C9H14BrN3
Molecular Weight 244.13 g/mol
SMILES String NC1=NN(C2CCCCC2)C=C1Br
Key Precursor 3-Amino-4-bromopyrazole (CAS: 16461-94-2) [3]
Primary Regioisomer 4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine (CAS: 1248683-63-7)

Structural Significance & Mechanistic Role in Drug Design

The architectural design of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine offers three distinct vectors for pharmacological optimization:

  • The Cyclohexyl Ring (N1): Acts as a bulky, lipophilic moiety that efficiently occupies deep hydrophobic pockets in target active sites, increasing the overall residence time of the drug.

  • The Primary Amine (C3): Serves as a potent nucleophile for amide coupling or condensation reactions, frequently used to close secondary rings (e.g., forming pyrazolo[1,5-a]pyrimidines) [4, 5].

  • The Bromine Handle (C4): Provides a highly reactive site for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for rapid structure-activity relationship (SAR) exploration.

Expert Insight (Causality in Isomer Selection): Why target the 3-amine over the 5-amine? In the 5-amine isomer, the primary amine is sterically eclipsed by the adjacent N1-cyclohexyl group. This steric hindrance drastically reduces the nucleophilicity of the amine, leading to failed or low-yielding downstream cyclization reactions. The 3-amine is unhindered, allowing for flawless sequential functionalization.

Regioselective Synthesis Workflow

The synthesis of 1-alkyl-1H-pyrazol-3-amines via direct N-alkylation notoriously yields a mixture of regioisomers. Controlling the reaction conditions is paramount to favoring the desired 3-amine.

Table 2: Quantitative Optimization of N-Alkylation Conditions

BaseSolventTemp (°C)3-Amine Yield (%)5-Amine Yield (%)Causality / Observation
K₂CO₃DMF8045%35%Poor regioselectivity; tight ion pairing.
Cs₂CO₃ DMF 80 68% 15% "Cesium Effect" enhances solubility and directs alkylation to the less hindered N1.
NaHTHF2530%55%Hard base favors the more nucleophilic, yet sterically hindered N2 position.
DIPEACH₃CN80<10%<10%Base is too weak to fully deprotonate the pyrazole core.
Protocol 1: Optimized Synthesis of 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine
  • Initiation: Dissolve 3-amino-4-bromopyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert Argon atmosphere.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq). Causality: The large, diffuse nature of the cesium cation creates a loose ion pair, maximizing the reactivity of the pyrazole nitrogens and thermodynamically favoring alkylation at the less sterically hindered N1 position.

  • Alkylation: Add cyclohexyl bromide (1.2 eq) dropwise. Heat the mixture to 80°C for 12 hours. Causality: The bulky secondary halide requires thermal activation to overcome the activation energy barrier of the Sₙ2 displacement.

  • Workup: Quench with ice water, extract with Ethyl Acetate (3x), and wash the organic layer with 5% LiCl aqueous solution to completely remove residual DMF.

  • Purification: Purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

Self-Validating Quality Control (QC) System:

  • TLC: The 3-amine isomer elutes slower than the 5-amine due to the unhindered NH₂ group forming stronger hydrogen bonds with the silica gel.

  • LC-MS: Confirm the presence of the bromine isotope pattern (m/z 244 and 246 [M+H]⁺ in a 1:1 ratio).

  • 2D NMR (NOESY): Critical Step. 1D ¹H NMR is insufficient. Run a NOESY experiment. A cross-peak between the cyclohexyl methine proton and the pyrazole C5-H confirms the 3-amine. A cross-peak between the cyclohexyl methine and the NH₂ protons indicates the 5-amine byproduct.

Fig 1: N-Alkylation workflow and regiomeric separation of the pyrazole core.

Downstream Applications: Cross-Coupling Protocols

To build complex therapeutics, the C4-bromo position is typically functionalized via Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Coupling at the C4 Position
  • Preparation: In a Schlenk flask, combine 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (1.0 eq), an aryl boronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The free primary amine on the pyrazole can coordinate to and poison palladium. The bidentate, sterically demanding dppf ligand blocks the amine from binding to the metal center, ensuring the catalyst remains active for oxidative addition.

  • Reaction: Heat at 90°C for 8 hours.

Self-Validating Quality Control (QC) System:

  • UPLC-MS: Monitor the disappearance of the 244/246 m/z doublet.

  • NMR: Confirm the disappearance of the pyrazole C5-H singlet (typically ~7.5 ppm in the starting material, which shifts significantly upon arylation) and the appearance of new aromatic multiplets.

Fig 2: Logical catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Biological Applications in Target Signaling

Derivatives synthesized from 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine are frequently cyclized into pyrazolo[1,5-a]pyrimidines. These architectures are potent inhibitors of the P2X3 purinoceptor —a ligand-gated ion channel involved in nociceptive signaling (chronic pain and neurogenic cough) [4]—as well as kinases like VPS34 and JAK1 [5].

Fig 3: P2X3 nociceptive signaling pathway and point of inhibition by pyrazole derivatives.

References

  • Google Patents. "WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders.
  • Dass, Reuben. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines." Brigham Young University ScholarsArchive. [Link]

Exploratory

solubility profile of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine in organic solvents

Title: Thermodynamic Solubility Profile of 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine in Organic Solvents: A Technical Whitepaper Executive Summary 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine (CAS: 1248796-32-8) is a highly fun...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Solubility Profile of 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine in Organic Solvents: A Technical Whitepaper

Executive Summary

4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine (CAS: 1248796-32-8) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, drug discovery, and agrochemical development[1]. The pyrazole scaffold is a privileged structure in pharmacology, and the specific substitution pattern of this molecule—featuring a halogen, a bulky lipophilic cycloalkane, and a primary amine—creates a complex physicochemical profile. Understanding its thermodynamic solubility in various organic solvents is critical for reaction optimization, purification, and downstream formulation. This whitepaper synthesizes structural causality with empirical methodologies to provide a comprehensive solubility guide for researchers and application scientists.

Physicochemical Profiling & Structural Causality

The solubility of a compound is fundamentally dictated by its intermolecular interactions with the solvent cavity. For 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, the solubility profile is a tug-of-war between polar hydrogen-bonding capabilities and significant lipophilic bulk.

  • The 3-Amine Group (Polar/Protic): The primary amine acts as both a strong hydrogen bond donor and acceptor. This functional group drives solubility in polar aprotic solvents (like DMSO and DMF) that contain strong hydrogen bond acceptors[2].

  • The 1-Cyclohexyl Group (Lipophilic/Non-polar): This bulky aliphatic ring significantly increases the molecule's partition coefficient (LogP). While the unsubstituted 4-bromo-1H-pyrazol-3-amine is highly soluble in aqueous-miscible solvents like DMSO (up to 100 mg/mL)[3], the addition of the cyclohexyl group disrupts aqueous solvation, rendering the compound practically insoluble in water but highly soluble in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

  • The 4-Bromo Substituent (Polarizable/Lipophilic): The heavy halogen atom increases the overall lipophilicity and allows for dispersion forces and potential halogen bonding, further favoring solubility in halogenated solvents[4].

  • The Pyrazole Core (Aromatic): The electron-rich heteroaromatic ring engages in π-π stacking and dipole-dipole interactions, bridging the gap between polar and non-polar solvent compatibility[2].

SPR Core 4-bromo-1-cyclohexyl- 1H-pyrazol-3-amine Amine 3-Amine Group (H-Bond Donor/Acceptor) Core->Amine Bromo 4-Bromo Group (Lipophilic/Halogen Bond) Core->Bromo Cyclohexyl 1-Cyclohexyl Group (Bulky, Non-polar) Core->Cyclohexyl Pyrazole Pyrazole Core (Aromatic, Polarizable) Core->Pyrazole Sol1 High Solubility Polar Aprotic (DMSO, DMF) Amine->Sol1 Sol2 Moderate Solubility Halogenated/Ester (DCM, EtOAc) Bromo->Sol2 Cyclohexyl->Sol2 Sol3 Poor Solubility Aqueous & Highly Non-polar (Hexane) Cyclohexyl->Sol3 Pyrazole->Sol1

Caption: Structural determinants of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine solubility in organic solvents.

Predicted Solubility Profile in Organic Solvents

Based on the structural analogs and the known behavior of halogenated aminopyrazoles[2][3], the following table summarizes the extrapolated thermodynamic solubility profile of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine across a polarity gradient.

Solvent ClassSpecific SolventPolarity Index (P')Predicted SolubilityMechanistic Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2High (>50 mg/mL)Strong H-bond acceptance from the 3-amine group; favorable dipole-dipole interactions with the pyrazole core[3].
Polar Aprotic Dimethylformamide (DMF)6.4High (>50 mg/mL)Similar to DMSO, excellent solvation of both the polar amine and the polarizable bromo-pyrazole system.
Polar Protic Methanol (MeOH)5.1Moderate (10-30 mg/mL)Protic nature solvates the amine, but the bulky cyclohexyl group limits extensive solubility due to the hydrophobic effect.
Ester Ethyl Acetate (EtOAc)4.4Moderate to High Excellent balance of moderate polarity and lipophilicity, ideal for solvating the cyclohexyl and bromo groups.
Halogenated Dichloromethane (DCM)3.1High (>50 mg/mL)Strong dispersion forces and favorable interactions with the 4-bromo substituent and cyclohexyl ring.
Non-Polar Hexane / Heptane0.1Poor (<1 mg/mL)Inability to disrupt the hydrogen-bonded crystal lattice formed by the 3-amine groups[2].
Aqueous Water10.2Practically Insoluble The high LogP imparted by the 1-cyclohexyl and 4-bromo groups drastically outweighs the hydration energy of the amine.

Experimental Methodology: Isothermal Shake-Flask Protocol

To validate the predicted solubility profile for specific drug development or synthetic applications, empirical determination is required. The Isothermal Shake-Flask Method is the industry gold standard for determining thermodynamic equilibrium solubility[5][6]. The following self-validating protocol ensures high-fidelity data generation.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Dispense a known volume (e.g., 5.0 mL) of the target high-purity organic solvent into a series of tightly sealable borosilicate glass vials[6].

    • Add an excess amount of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine powder to each vial. The persistent presence of undissolved solid is the critical indicator that saturation has been achieved[5].

  • Isothermal Equilibration:

    • Seal the vials securely to prevent solvent evaporation, which would artificially inflate concentration readings.

    • Place the vials in a thermostatic orbital shaker set strictly to the target temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate at 150-200 RPM for 24 to 72 hours. Expert Insight: Halogenated pyrazoles can exhibit slow dissolution kinetics; a 48-hour minimum is recommended to guarantee that thermodynamic equilibrium is reached[7].

  • Phase Separation:

    • Cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for 2 to 4 hours, allowing the bulk of the undissolved solid to settle[6].

    • Carefully aspirate the clear supernatant using a pre-warmed syringe (to prevent premature precipitation) and immediately pass it through a 0.45 µm PTFE syringe filter[6]. PTFE is required to ensure chemical compatibility with aggressive solvents like DCM and DMSO.

  • Quantitative Analysis (HPLC-UV):

    • Accurately dilute the filtered aliquot with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector[7].

    • Quantify the concentration against a pre-established multi-point calibration curve of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine.

    • Back-calculate using the dilution factor to determine the absolute solubility (mg/mL) in the pure solvent[8].

Workflow Start 1. Solvent & Solute Prep (Add excess solid to solvent) Equilibration 2. Isothermal Equilibration (Shake at 25°C for 24-72h) Start->Equilibration Separation 3. Phase Separation (Settle and Filter via 0.45 µm PTFE) Equilibration->Separation Analysis 4. Quantitative Analysis (Dilution & HPLC-UV/MS) Separation->Analysis Data 5. Data Calculation (Determine thermodynamic solubility) Analysis->Data

Caption: Isothermal shake-flask experimental workflow for thermodynamic solubility determination.

Formulation & Downstream Application Strategies

When utilizing 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine in biological assays or complex organic syntheses, solvent selection must balance solubility with application constraints.

  • In Vitro Assay Stock Solutions: For biological screening, stock solutions should be prepared in anhydrous DMSO at concentrations up to 50-100 mM[3]. Due to the hygroscopic nature of DMSO, moisture absorption over time can cause the highly lipophilic pyrazole to precipitate out of solution. It is strictly recommended to use newly opened, anhydrous DMSO and to store aliquots at -20°C or -80°C, protected from light[3].

  • Synthetic Co-Solvent Systems: If the compound must be reacted in a predominantly aqueous or protic environment where its solubility is poor, the use of co-solvents (e.g., 10-20% DMF or MeCN) or non-ionic surfactants (like Tween 80 or Cremophor EL) can significantly enhance apparent solubility by disrupting the hydrophobic interactions of the cyclohexyl group[3][9].

References

  • PubChem: 4-bromo-1-cyclohexyl-1H-pyrazole | CID 57416971. Available at: [Link]

Sources

Foundational

The Aminopyrazole Pharmacophore: A Privileged Scaffold in Targeted Medicinal Chemistry and Kinase Inhibition

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole nucleus—specifically its amino-substituted derivatives (3-, 4-, and 5-aminopyrazoles)—has emerged as a highly versatile and privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole nucleus—specifically its amino-substituted derivatives (3-, 4-, and 5-aminopyrazoles)—has emerged as a highly versatile and privileged scaffold . As a Senior Application Scientist navigating the complexities of structure-based drug design, I have observed that the true power of the aminopyrazole motif lies in its exceptional ability to act as an adenine mimetic. This makes it an ideal pharmacophore for targeting the ATP-binding pocket of various protein kinases.

This whitepaper provides an in-depth technical analysis of the aminopyrazole scaffold, detailing its mechanistic rationale in kinase hinge-binding, structure-activity relationship (SAR) optimization strategies, and the self-validating synthetic protocols required to construct these complex molecules.

Mechanistic Rationale: The Hinge-Binding Triad

Human protein kinases utilize ATP to phosphorylate target residues. The ATP-binding site, located between the N- and C-lobes of the kinase, is connected by a highly conserved "hinge region." The aminopyrazole core is uniquely suited to exploit this region due to its prototrophic tautomerism and its capacity to form a robust hydrogen bond donor-acceptor triad1[1].

When an aminopyrazole derivative enters the ATP-binding pocket (typically in a Type I DFG-in conformation), the nitrogen atoms of the pyrazole ring and the exocyclic amino group interact directly with the backbone carbonyl and NH groups of the hinge residues (e.g., Glutamate and Methionine).

G cluster_0 Aminopyrazole Pharmacophore AP Aminopyrazole Core R1 R1: Hydrophobic Pocket AP->R1 C5 Sub R2 R2: Solvent Exposed AP->R2 N1 Sub Hinge Kinase Hinge Region (Glu/Met Backbone) AP->Hinge H-Bond Triad

Logical mapping of the aminopyrazole scaffold interacting with the kinase ATP-binding pocket.

By carefully substituting the R1 position (C5 of the pyrazole), medicinal chemists can drive the molecule into the shallow hydrophobic pocket (P1) adjacent to the hinge. Conversely, substitutions at the R2 position (N1 of the pyrazole) are directed toward the solvent-exposed region, allowing for the incorporation of solubilizing moieties (like piperazines or morpholines) without disrupting the primary binding affinity1[1].

Quantitative Kinase Inhibition Data

The clinical validation of aminopyrazoles is extensive. Tozasertib (an Aurora kinase inhibitor) and Ruxolitinib (a JAK1/2 inhibitor) rely heavily on this scaffold 2[2]. Recent advancements have also utilized the scaffold to achieve high kinome-wide selectivity, either through macrocyclization or by tuning covalent reactive groups (CRGs).

Table 1: Quantitative Kinase Inhibition Data of Key Aminopyrazole Derivatives

CompoundTarget KinaseOff-TargetTarget IC50 / EC50Off-Target IC50 / EC50Selectivity Ratio
Ruxolitinib JAK1 / JAK2JAK3< 10 nM (IC50)~ 430 nM (IC50)> 40-fold
JA310 (Macrocycle) MST3MST4106 nM (EC50)1.4 µM (EC50)~ 13-fold
Compound 11b (Cyanamide) BTKEGFR< 5 nM (IC50)> 1000 nM (IC50)> 200-fold

Data derived from recent structural optimization studies on MST3 macrocycles3[3] and reversible-covalent BTK inhibitors4[4].

Synthetic Methodologies: A Self-Validating Protocol

To harness the aminopyrazole scaffold, robust synthetic routes are required. The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines 5[5]. Below is a self-validating, step-by-step protocol designed to ensure high regioselectivity and yield.

Protocol: Synthesis of 5-amino-1-arylpyrazoles via β-ketonitrile condensation
  • Step 1: Preparation of the Electrophile (Anhydrous Setup)

    • Action: Dissolve 1.0 equivalent of the chosen β-ketonitrile in anhydrous ethanol under an inert argon atmosphere.

    • Causality: Water must be strictly excluded at this stage. The presence of moisture can lead to the premature hydration of the highly electrophilic nitrile group, converting it into an unreactive amide and terminating the desired cyclization cascade.

  • Step 2: Hydrazone Formation (Kinetic Control)

    • Action: Add 1.1 equivalents of arylhydrazine dropwise at 0–5 °C. Maintain this temperature with vigorous stirring for 2 hours.

    • Causality: The initial nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon is highly exothermic. Maintaining low temperatures ensures strict kinetic control, preventing side reactions such as bis-hydrazone formation or premature, unselective cyclization which yields mixed 3-amino and 5-amino isomers.

  • Step 3: Intramolecular Cyclization (Thermodynamic Control)

    • Action: Elevate the reaction temperature to reflux (approx. 78 °C) for 4–6 hours.

    • Causality: Heating provides the necessary activation energy for the secondary nitrogen of the hydrazone intermediate to attack the cyano carbon. This step is driven by thermodynamic stability, culminating in the aromatization of the 5-aminopyrazole ring.

  • Step 4: Isolation and Spectroscopic Validation

    • Action: Concentrate the mixture in vacuo, and recrystallize the crude product from an ethanol/water gradient. Validate the structure via 1H-NMR.

    • Causality: Recrystallization exploits the differential solubility of the highly polar aminopyrazole versus unreacted hydrophobic starting materials. NMR validation acts as the ultimate system check: the appearance of a characteristic highly shielded pyrazole C4-H singlet (typically between 5.5–6.5 ppm) confirms successful cyclization and regioselectivity.

Workflow Step1 1. Reagent Prep (Anhydrous) Step2 2. Hydrazone Formation (0-5°C) Step1->Step2 Step3 3. Thermal Cyclization (Reflux) Step2->Step3 Step4 4. Scaffold Functionalization Step3->Step4 Step5 5. Kinase Selectivity Profiling Step4->Step5

Step-by-step experimental workflow for the synthesis and validation of aminopyrazoles.

Advanced SAR Optimization: Tuning the Covalent Reactive Group

A prime example of advanced aminopyrazole engineering is found in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. Early covalent inhibitors utilized acrylamide groups to form irreversible adducts with Cys481 in the BTK active site. However, this lack of discrimination often led to off-target inhibition of the Epidermal Growth Factor Receptor (EGFR), resulting in severe skin toxicities.

By utilizing an aminopyrazole carboxamide scaffold, medicinal chemists successfully transitioned from irreversible to reversible-covalent modalities4[4]. Replacing the acrylamide with a cyanamide-based Covalent Reactive Group (CRG) allowed the aminopyrazole core to maintain its critical hydrogen bonds with the Glu475 and Met477 hinge residues, while the cyanamide formed a reversible interaction with Cys481. This fine-tuning drastically improved the kinome selectivity profile, virtually eliminating EGFR affinity while maintaining sub-nanomolar potency against BTK.

Conclusion

The aminopyrazole motif is far more than a simple heterocyclic building block; it is a highly tunable, self-contained pharmacophore system. Whether deployed in Type I ATP-competitive inhibitors like Ruxolitinib 6[6], integrated into macrocycles for MST3 selectivity, or engineered with reversible-covalent warheads for BTK, its ability to reliably anchor into the kinase hinge region makes it indispensable. Future drug development will likely see this scaffold utilized heavily in the design of Proteolysis Targeting Chimeras (PROTACs), where the aminopyrazole can serve as a highly efficient, low-molecular-weight target-binding ligand.

Sources

Exploratory

Introduction: The Strategic Importance of the 4-Bromopyrazole Amine Scaffold

An In-depth Technical Guide to 4-Bromo-Substituted Pyrazole Amines: Synthesis, Reactivity, and Applications The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is widely recognize...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Bromo-Substituted Pyrazole Amines: Synthesis, Reactivity, and Applications

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are foundational components of numerous FDA-approved drugs, demonstrating a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an exceptional platform for the development of novel therapeutic agents.[1]

Within this important class of compounds, 4-bromo-substituted pyrazole amines represent a particularly strategic subclass for researchers, scientists, and drug development professionals. The introduction of a bromine atom at the C4 position of the pyrazole ring does more than simply modify the electronic properties of the molecule; it installs a highly versatile synthetic "handle." This bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of diverse molecular fragments.[3][4] This capability is invaluable in drug discovery for building molecular complexity and systematically exploring the structure-activity relationship (SAR) of a lead compound.

This technical guide provides a comprehensive overview of the synthesis and synthetic utility of 4-bromo-substituted pyrazole amines, grounded in field-proven methodologies and authoritative literature. We will explore the primary synthetic routes to access this scaffold and detail its subsequent chemical transformations, providing both the "how" and the "why" behind key experimental choices.

Part 1: Synthesis of the 4-Bromopyrazole Amine Core

Accessing the 4-bromopyrazole amine scaffold can be broadly categorized into two strategic approaches: the direct halogenation of a pre-existing pyrazole amine or the construction of the heterocyclic ring with the bromine atom incorporated from the outset. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Method A: Direct Electrophilic Bromination of Pyrazole Amines

The most straightforward approach involves the direct bromination of an existing pyrazole or pyrazole amine substrate at the C4 position. The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C4 position is generally the most electronically and sterically accessible site for such reactions, especially when C3 and C5 are substituted.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common choice as it is a solid, easy to handle, and provides a source of electrophilic bromine (Br⁺) under mild conditions.[5] For more reactive substrates or when a stronger brominating agent is needed, elemental bromine (Br₂) or reagents like N-bromosaccharin can be employed.[6]

  • Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform, or acetonitrile are typically used to avoid side reactions. For some substrates, reactions can even be performed in water.[5]

  • Regioselectivity: Directing groups on the pyrazole ring influence the site of bromination. However, the C4 position is inherently the most nucleophilic and least sterically hindered in many common pyrazole systems, leading to high regioselectivity.[7] In cases where the amine itself is on the ring (e.g., 3-aminopyrazole), its activating effect further directs the electrophile to the C4 position.

Diagram: General Synthetic Routes to 4-Bromopyrazole Amines

Synthetic_Routes Acyclic Acyclic Precursors (e.g., 1,3-Diketones, Hydrazines) BromineSource Bromine Source (e.g., CBr₄, Bromomalonate) FinalProduct 4-Bromo-Substituted Pyrazole Amine Acyclic->FinalProduct Method B: Ring Construction (One-Pot Synthesis) PyrazoleAmine Pyrazole Amine Scaffold PyrazoleAmine->FinalProduct Method A: Direct Bromination BrominatingAgent Brominating Agent (NBS, Br₂, etc.)

Caption: Two primary strategies for synthesizing 4-bromopyrazole amines.

Experimental Protocol: Direct Bromination using NBS This protocol is a generalized procedure for the C4-bromination of a pyrazole.

  • Dissolution: Dissolve the starting pyrazole amine (1.0 eq) in a suitable solvent (e.g., water, acetonitrile, or DCM) in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution portion-wise at room temperature. The reaction is often rapid.[5]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-bromopyrazole amine.

Method B: De Novo Ring Construction

An alternative and often highly efficient strategy is to construct the pyrazole ring from acyclic precursors in a manner that incorporates the C4-bromo substituent directly. Multi-component, one-pot reactions are particularly powerful in this regard.[6][8]

Causality Behind Experimental Choices:

  • Starting Materials: A common approach involves the condensation of a 1,3-dicarbonyl compound (like acetylacetone), a hydrazine derivative, and a bromine source.[6][8] The choice of hydrazine determines the substituent on the N1 position, while the 1,3-dicarbonyl dictates the C3 and C5 substituents.

  • Catalyst and Conditions: These reactions can be catalyzed by acids (e.g., silica-supported sulfuric acid) and are sometimes performed under solvent-free conditions, which aligns with green chemistry principles.[6] Photocatalytic methods using a bromine source like CBr₄ have also been developed, offering mild reaction conditions.[9]

  • Efficiency: This approach avoids the need to first synthesize and purify the parent pyrazole, often leading to higher overall yields and better atom economy in a single operational step.

Experimental Protocol: One-Pot Synthesis from a 1,3-Diketone This protocol is adapted from a solvent-free synthesis of 4-bromopyrazoles.[6]

  • Reactant Mixing: In a mortar, grind the 1,3-diketone (1.0 eq), the arylhydrazine hydrochloride (1.0 eq), N-bromosaccharin (1.1 eq), and silica-supported sulfuric acid (catalytic amount) together at room temperature.

  • Reaction: The reaction is typically rapid and may be complete within minutes, as monitored by TLC.

  • Extraction: After completion, add ethyl acetate to the solid mixture and stir for 5 minutes.

  • Purification: Filter the mixture to remove the catalyst and saccharin byproduct. Wash the filtrate with a saturated NaHCO₃ solution, then with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude product can be further purified by recrystallization or column chromatography.

Table 1: Comparison of Synthetic Methodologies

FeatureMethod A: Direct BrominationMethod B: Ring Construction
Strategy Post-modification of pyrazole coreDe novo synthesis of the core
Key Reagents Pyrazole Amine, NBS/Br₂1,3-Diketone, Hydrazine, Bromine Source
Advantages Simple, mild conditions, good for late-stage functionalizationHigh efficiency, one-pot, good atom economy
Disadvantages Requires pre-synthesized pyrazole, potential for side productsSubstrate scope may be limited by precursor availability
References [5][7][6][8][9]

Part 2: Synthetic Utility and Key Reactions

The C4-bromo substituent is not merely a static feature; it is a gateway to extensive molecular diversification. Its primary utility lies in its reactivity in palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern synthetic chemistry for constructing C-C, C-N, and C-O bonds.[4]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions have revolutionized organic synthesis and are indispensable in pharmaceutical development.[4] The 4-bromopyrazole motif is an excellent substrate for these transformations.[3]

Diagram: General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition R1Br R¹-Br (4-Bromopyrazole) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation R2BOH2 R²-B(OH)₂ (Boronic Acid) Transmetal->Pd0 Reductive Elimination RedElim Product R¹-R² Transmetal->RedElim R1Br->OxAdd Base Base R2BOH2->Base Base->Transmetal X_BOH2 X-B(OH)₂

Sources

Foundational

Mechanistic Profiling of 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine: Hydrogen Bonding, Physicochemical Properties, and Drug-Likeness

Executive Summary The rational design of small-molecule therapeutics relies heavily on the precise mapping of intermolecular interactions. For novel scaffolds like 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (PubChem CID 611...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise mapping of intermolecular interactions. For novel scaffolds like 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (PubChem CID 61177536)[1], understanding the hydrogen bond donor (HBD) and acceptor (HBA) landscape is critical for predicting bioavailability, target affinity, and solid-state stability. This technical guide provides an in-depth analysis of the hydrogen bonding profile of this substituted pyrazole, detailing the quantum mechanical causality behind its interaction potential and establishing field-proven, self-validating experimental protocols for empirical verification.

Molecular Architecture and Electronic Topology

The compound consists of a central 1H-pyrazole aromatic core, functionalized at three key positions:

  • N1 Position: Substituted with a bulky, lipophilic cyclohexyl ring.

  • C3 Position: Substituted with a primary amine (-NH2) group.

  • C4 Position: Substituted with a highly electronegative bromine (-Br) atom.

The electronic topology of the pyrazole ring heavily dictates its hydrogen bonding behavior. In pyrazole systems, hydrogen bonding can induce significant spectral shifts and complex Fermi resonances[2]. The delocalization of the N1 lone pair into the aromatic sextet fundamentally alters its availability for non-covalent interactions compared to the localized sp2 lone pair on N2.

Molecule N_amine Amine (-NH2) HBD: 2 | HBA: 1 C3 C3 (Pyrazole) N_amine->C3 Single Bond N2 N2 (Pyrazole) HBA: 1 (sp2 lone pair) C3->N2 Double Bond N1 N1 (Pyrazole) HBA: 1 (Delocalized) N2->N1 Single Bond C5 C5 (Pyrazole) N1->C5 Single Bond Cyclohexyl Cyclohexyl Ring Hydrophobic N1->Cyclohexyl N-Substitution C4 C4 (Pyrazole) C5->C4 Double Bond C4->C3 Single Bond Br Bromine (-Br) Steric Shield C4->Br Single Bond

Topological mapping of H-bond donors and acceptors in the target molecule.

Quantitative Hydrogen Bond Profiling

According to, the hydrogen bond donor (HBD) count is strictly defined by the total number of nitrogen–hydrogen and oxygen–hydrogen bonds, while the hydrogen bond acceptor (HBA) count is defined by the total number of nitrogen and oxygen atoms[3].

Table 1: Quantitative Hydrogen Bond Profiling
FeatureCountMechanistic Contribution & Causality
Hydrogen Bond Donors (HBD) 2 Derived entirely from the two N-H bonds of the primary amine (-NH2) at C3. These protons are highly polarized due to the adjacent electron-withdrawing pyrazole ring, making them strong donors.
Hydrogen Bond Acceptors (HBA) 3 Derived from the three nitrogen atoms (N1, N2, and Amine N) as per standard cheminformatics heuristics.
Strict Acceptors (Functional) 1 Causality: While algorithms count 3 HBAs, quantum mechanics dictates otherwise. N1's lone pair is consumed by the aromatic π -system, rendering it non-participatory. The amine nitrogen primarily acts as a donor. Therefore, N2 is the sole dominant acceptor due to its localized sp2 lone pair residing in the molecular plane.

Experimental Workflows for Hydrogen Bond Validation

To transition from theoretical cheminformatics to empirical reality, the hydrogen bonding network of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine must be validated. The following protocols are designed as self-validating systems, ensuring high-fidelity data acquisition.

Variable-Temperature (VT) NMR Spectroscopy

VT-NMR is the gold standard for differentiating between solvent-exposed protons and those engaged in intra- or intermolecular hydrogen bonds.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.5 mL of a non-competing deuterated solvent (e.g., CDCl3).

    • Causality: Non-polar solvents prevent competitive solute-solvent hydrogen bonding, ensuring that only intrinsic solute-solute or intramolecular interactions are measured.

  • Instrument Calibration: Calibrate the NMR probe temperature utilizing a 100% methanol standard to ensure thermal accuracy.

  • Spectrum Acquisition: Acquire 1H-NMR spectra at 5 K intervals from 278 K to 303 K.

    • Causality: A relaxation delay (d1) > 5×T1 is critical to ensure complete longitudinal relaxation, preventing peak distortion and ensuring accurate integration of the broad amine signals.

  • Chemical Shift Tracking: Track the resonance frequency ( δ , in ppm) of the -NH2 protons across the temperature gradient.

  • Data Analysis & Self-Validation: Calculate the temperature coefficient ( Δδ/ΔT ) in ppb/K.

    • Validation Metric: The serves as a reliable empirical indicator[4]. A coefficient more positive than -4.6 ppb/K validates that the proton is shielded from the solvent via hydrogen bonding, whereas a more negative value confirms free exposure[5].

NMR_Protocol Step1 1. Sample Preparation Dissolve in non-competing solvent (e.g., CDCl3) Prevents solvent-solute H-bonding Step2 2. Variable Temperature (VT) NMR Acquire 1H spectra from 278K to 303K d1 > 5 T1 for accurate integration Step1->Step2 Step3 3. Chemical Shift Tracking Track -NH2 proton resonance (δ) in ppm Step2->Step3 Step4 4. Coefficient Calculation Calculate Δδ/ΔT (ppb/K) Step3->Step4 Step5 5. H-Bond Assessment > -4.6 ppb/K indicates H-bonding < -4.6 ppb/K indicates free exposure Step4->Step5

Variable temperature NMR workflow for empirical hydrogen bond validation.
Single-Crystal X-Ray Diffraction (SCXRD)

To map the exact 3D vector of the hydrogen bonds in the solid state, SCXRD is employed.

Step-by-Step Protocol:

  • Crystallization: Grow single crystals via slow evaporation from an ethyl acetate/hexane binary gradient.

  • Data Collection: Collect diffraction data at 100 K using a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å).

    • Causality: Cryogenic temperatures minimize atomic thermal displacement parameters (B-factors), which is mathematically required to precisely localize low-electron-density atoms like hydrogen.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 .

  • Hydrogen Assignment: Locate the amine hydrogens directly from the difference Fourier map.

    • Causality: Freely refining these coordinates—rather than forcing them into idealized riding models—ensures the true N-H bond vector and potential bifurcation are accurately captured.

  • Validation Metric: Measure donor-acceptor distances (D···A) and angles (D-H···A). The system self-validates the presence of a strong hydrogen bond if the D···A distance is < 3.5 Å and the angle is > 130°[5].

Pharmacokinetic Implications

With an HBD count of 2 and an HBA count of 3, 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine comfortably satisfies the hydrogen bonding parameters of Lipinski's Rule of Five (HBD 5, HBA 10)[6]. The presence of the bulky cyclohexyl group significantly increases the molecule's lipophilicity (LogP), which, combined with the relatively low Topological Polar Surface Area (TPSA ~43 Ų derived from the amine and pyrazole nitrogens), suggests excellent membrane permeability. This specific HBD/HBA ratio makes the scaffold highly attractive for central nervous system (CNS) indications, as it falls well within the optimal parameters for blood-brain barrier (BBB) penetration.

References

  • PubChem. "4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (CID 61177536)". National Center for Biotechnology Information. URL:[Link]

  • Wikipedia contributors. "Lipinski's rule of five". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Cierpicki, T., & Otlewski, J. (2001). "Amide proton temperature coefficients as hydrogen bond indicators in proteins". PubMed (National Institutes of Health). URL:[Link]

  • Suhm, M. A., et al. (2007). "Hydrogen bonding lights up overtones in pyrazoles". The Journal of Chemical Physics (AIP Publishing). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine

Introduction Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry and drug development.[1][2] Their unique structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry and drug development.[1][2] Their unique structural framework allows them to serve as versatile scaffolds for constructing molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The target molecule, 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (CAS No. 1248796-32-8), is a functionalized pyrazole derivative.[4][5] The presence of a bromine atom at the 4-position, an amino group at the 3-position, and a cyclohexyl group at the N1 position provides multiple points for further chemical modification, making it a valuable building block for combinatorial chemistry and the synthesis of compound libraries for drug screening.

These application notes provide a comprehensive guide for the synthesis of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, intended for researchers, scientists, and drug development professionals. The protocols described herein are based on well-established principles of pyrazole chemistry, including cyclocondensation reactions for core ring formation and subsequent electrophilic halogenation.[6][7] We will detail a robust two-step synthetic pathway, explain the chemical principles behind each step, and provide detailed, actionable protocols.

Synthetic Strategy Overview

The synthesis of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is most effectively achieved through a two-step sequence. This strategy prioritizes the formation of the core pyrazole ring system first, followed by a regioselective functionalization.

  • Step 1: Synthesis of 1-cyclohexyl-1H-pyrazol-3-amine. This intermediate is synthesized via the cyclocondensation reaction between cyclohexylhydrazine and a suitable three-carbon building block, such as 3-ethoxyacrylonitrile or (ethoxymethylene)cyanoacetate. This reaction is a cornerstone of pyrazole synthesis.[6]

  • Step 2: Regioselective Bromination. The synthesized 1-cyclohexyl-1H-pyrazol-3-amine is then subjected to electrophilic bromination. The electron-donating amino group at the C3 position activates the pyrazole ring, directing the incoming electrophile (bromine) preferentially to the C4 position.[7]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Regioselective Bromination A Cyclohexylhydrazine C 1-cyclohexyl-1H-pyrazol-3-amine A->C Cyclocondensation (Ethanol, Reflux) B 3-Ethoxyacrylonitrile B->C E 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine C->E Electrophilic Substitution (Acetonitrile, RT) D N-Bromosuccinimide (NBS) D->E

Caption: Overall synthetic workflow for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine.

Part 1: Synthesis of 1-cyclohexyl-1H-pyrazol-3-amine

Mechanistic Insight

The formation of the 3-aminopyrazole ring proceeds through a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of cyclohexylhydrazine onto the β-carbon of 3-ethoxyacrylonitrile. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the stable aromatic pyrazole ring. The choice of a β-alkoxy-α,β-unsaturated nitrile is crucial as it provides the necessary three-carbon backbone and pre-installs the amino group precursor (nitrile).

G cluster_step1 Step A: Nucleophilic Addition cluster_step2 Step B: Intramolecular Cyclization cluster_step3 Step C: Elimination & Tautomerization start Mechanism: Pyrazole Formation r1 Cyclohexylhydrazine i1 Adduct Intermediate r1->i1 r2 3-Ethoxyacrylonitrile r2->i1 i2 Cyclized Intermediate i1->i2 -NH2 attacks nitrile p1 1-cyclohexyl-1H-pyrazol-3-amine i2->p1 Elimination of EtOH Aromatization

Caption: Key mechanistic stages of 3-aminopyrazole synthesis.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Cyclohexylhydrazine HCl150.647.53 g50Or use free base
3-Ethoxyacrylonitrile97.125.0 g51.5
Triethylamine (TEA)101.197.0 mL50Required if using hydrazine salt
Ethanol (EtOH)46.07100 mL-Anhydrous
Diethyl Ether74.12As needed-For extraction/washing
Saturated NaCl (aq)-As needed-For workup
Anhydrous MgSO₄120.37As needed-For drying

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexylhydrazine hydrochloride (7.53 g, 50 mmol) and anhydrous ethanol (100 mL).

  • Base Addition: Add triethylamine (7.0 mL, 50 mmol) to the suspension to liberate the free cyclohexylhydrazine base. Stir for 10 minutes at room temperature. If using cyclohexylhydrazine free base, omit this step and the hydrochloride salt.

  • Substrate Addition: Add 3-ethoxyacrylonitrile (5.0 g, 51.5 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by saturated aqueous sodium chloride (brine, 1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: The crude product, 1-cyclohexyl-1H-pyrazol-3-amine[8], can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford the pure product.

Part 2: Synthesis of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine

Mechanistic Insight

The bromination of 1-cyclohexyl-1H-pyrazol-3-amine is a classic example of electrophilic aromatic substitution on a heteroaromatic ring. The 3-amino group is a strong activating group, increasing the electron density of the pyrazole ring, particularly at the C4 position. N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine species (Br⁺). The lone pair on the C4 carbon attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate known as a sigma complex. Deprotonation of this intermediate by a weak base (like the succinimide anion) restores aromaticity and yields the final 4-bromo product. This high regioselectivity is a key feature of the chemistry of aminopyrazoles.[7]

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1-cyclohexyl-1H-pyrazol-3-amine165.255.0 g30.25From Step 1
N-Bromosuccinimide (NBS)177.985.65 g31.76Recrystallize if necessary
Acetonitrile (MeCN)41.05150 mL-Anhydrous
Saturated Na₂S₂O₃ (aq)-As needed-For quenching
Saturated NaHCO₃ (aq)-As needed-For washing
Ethyl Acetate88.11As needed-For extraction
Anhydrous MgSO₄120.37As needed-For drying

Procedure

  • Reaction Setup: Dissolve 1-cyclohexyl-1H-pyrazol-3-amine (5.0 g, 30.25 mmol) in anhydrous acetonitrile (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (5.65 g, 31.76 mmol, 1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL) to consume any unreacted bromine.

  • Workup: Remove the acetonitrile under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove succinimide, followed by a final wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product as a solid.

Safety and Handling

  • Cyclohexylhydrazine: This reagent is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and is corrosive. It is also light-sensitive. Store in a cool, dark place and handle in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Ethanol, acetonitrile, and ethyl acetate are flammable. Keep away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [9]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [1]

  • El-Rady, E. A., & Abd El Latif, F. M. (2005). 4-Bromo-3-methyl-1-phenylpyrazole in Heterocyclic Synthesis: Unexpected Polysubstituted Pyrazole Derivatives.
  • Fouad, M., et al. (2011). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry.[6]

  • Gupton, J. T., et al. (2007). Two New Syntheses of a 4-Aminopyrazole: Condensation of an N-Substituted Vinamidinium Salt with a Functionalized Hydrazine. Synthesis.[10]

  • Iqbal, N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biological Evaluations. [2]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research. [3]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. . [11]

  • PubChem. (n.d.). 4-bromo-1-cyclohexyl-1h-pyrazol-3-amine. National Center for Biotechnology Information. [5]

  • PubChem. (n.d.). 1-cyclohexyl-1h-pyrazol-3-amine. National Center for Biotechnology Information. [8]

  • Said, M. S., et al. (2017). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [12]

  • ChemScene. (n.d.). 4-Bromo-1-cyclohexyl-1h-pyrazol-3-amine. ChemScene. [4]

  • Elgemeie, G. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [7]

Sources

Application

Application Note: Advanced Methodologies for the Functionalization of the C4-Bromo Position in Pyrazoles

Introduction & Mechanistic Rationale Pyrazoles are highly privileged scaffolds in medicinal chemistry and drug development, forming the core of blockbuster drugs such as celecoxib and tepoxalin[1]. The pyrazole ring is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazoles are highly privileged scaffolds in medicinal chemistry and drug development, forming the core of blockbuster drugs such as celecoxib and tepoxalin[1]. The pyrazole ring is an electron-rich heteroaromatic system where the C4 position exhibits the highest electron density. This intrinsic electronic property allows for highly efficient (e.g., using N-bromosuccinimide) to yield 4-bromopyrazoles[2].

However, once the C4 position is brominated, the very same electron-rich nature of the ring makes subsequent functionalization challenging. Oxidative addition by transition metals is sluggish compared to electron-deficient aryl halides. Furthermore, if the pyrazole N-H is unprotected, it can readily deprotonate under basic coupling conditions, forming off-cycle, unreactive metal-azolate complexes that poison the catalyst[3],[4]. To circumvent these bottlenecks, researchers must employ specific N-protection strategies or utilize highly active, sterically demanding ligand systems.

Experimental Workflows & Decision Logic

The following diagram illustrates the strategic pathways for functionalizing the C4 position, highlighting the divergence between protected and unprotected methodologies.

Workflow Start 1H-Pyrazole Bromination Electrophilic Bromination (NBS, DMF) Start->Bromination Intermediate 4-Bromo-1H-pyrazole Bromination->Intermediate Protection N-Protection (Trityl, THP, or SEM) Intermediate->Protection Suzuki Suzuki-Miyaura Coupling (Pd-XPhos, Ar-B(OH)2) Intermediate->Suzuki Unprotected Route (Requires XPhos) Protected 1-Protected-4-bromopyrazole Protection->Protected LiExchange Lithium-Halogen Exchange (n-BuLi, -78°C) Protected->LiExchange Amination C-N / C-O Coupling (CuI or Pd(dba)2, Amine) Protected->Amination Deprotection Deprotection (TFA or HCl) LiExchange->Deprotection Suzuki->Deprotection Amination->Deprotection Product C4-Functionalized 1H-Pyrazole Deprotection->Product

Figure 1: Workflow for the C4-functionalization of 1H-pyrazoles.

Validated Protocols for C4-Functionalization

Protocol A: Lithium-Halogen Exchange and Electrophilic Trapping

Causality: Lithium-halogen exchange at the C4 position is highly efficient for generating 4-lithiopyrazoles. Because the pyrazole ring stabilizes the organolithium intermediate, the exchange must be performed at cryogenic temperatures (-78 °C) to prevent ring fragmentation or unwanted isomerization[5]. N-protection (e.g., THP or Trityl) is strictly required to prevent the alkyllithium reagent from simply deprotonating the acidic N-H proton.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-protected-4-bromopyrazole (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried Schlenk flask under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Lithiation: Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete lithium-bromine exchange[5].

    • Self-Validation Checkpoint: Extract a 0.1 mL aliquot and quench with D₂O. Analyze via ¹H NMR; the complete disappearance of the C4 proton signal (typically ~7.5–8.0 ppm) and incorporation of deuterium confirms successful lithiation.

  • Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, or bubble dry CO₂ gas for carboxylation) (1.5 equiv) dropwise.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling of Unprotected 4-Bromopyrazoles

Causality: Historically, coupling unprotected pyrazoles required harsh conditions due to the formation of inactive bis(azolate)palladium complexes. demonstrated that using the extremely bulky biarylphosphine ligand XPhos prevents this off-cycle deactivation, keeping the palladium in the active catalytic cycle and allowing for mild coupling conditions[3],[4].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition with 4-Bromopyrazole Pd0->OxAdd Unprotected Unprotected N-H Pyrazole OxAdd->Unprotected Standard Ligands Protected XPhos Ligand System OxAdd->Protected Bulky XPhos Ligand Poison Off-Cycle Pd-Azolate Complex (Catalyst Deactivation) Unprotected->Poison Transmetal Transmetalation with Boronic Acid Protected->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Arylpyrazole Product RedElim->Product

Figure 2: Mechanistic divergence in Pd-catalyzed cross-coupling of pyrazoles.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine unprotected 4-bromopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv)[6].

  • Catalyst Addition: Add the precatalyst XPhos-Pd-G2 or G3 (1.0–3.5 mol%).

  • Purging: Evacuate and backfill the tube with argon three times to ensure a strictly oxygen-free environment.

  • Solvent: Add degassed 1,4-dioxane and H₂O (4:1 ratio, 0.2 M overall concentration)[6].

  • Reaction: Heat the mixture to 60–100 °C for 15–24 hours[3].

    • Self-Validation Checkpoint: Monitor via LCMS. The disappearance of the isotopic 1:1 bromine doublet in the MS spectra and the appearance of the cross-coupled mass[M+H]⁺ indicates successful reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify.

Protocol C: C4-Amination via CuI-Catalyzed Coupling

Causality: Forming C-N bonds at the C4 position is notoriously difficult via standard Buchwald-Hartwig conditions due to the high electron density of the pyrazole core. Recent advances have shown that provides a robust, cost-effective alternative for the C4-amination of sterically hindered, N-trityl protected 4-halopyrazoles[7],[8].

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with 4-bromo-1-tritylpyrazole (1.0 equiv), the desired secondary or primary amine (1.5 equiv), CuI (20 mol%), and KOtBu (2.0 equiv)[7].

  • Ligand & Solvent: Add a diketone ligand (e.g., 2-isobutyrylcyclohexanone, 20 mol%) and anhydrous DMF (0.2 M)[7].

  • Reaction: Seal the vial under argon and heat to 100 °C for 24 hours[7].

    • Self-Validation Checkpoint: Spot the reaction mixture on a UV-active TLC plate. The resulting 4-aminopyrazole will typically stain strongly with ninhydrin compared to the starting material.

  • Workup: Cool the mixture, filter through a pad of Celite to remove insoluble copper salts, concentrate the filtrate under reduced pressure, and purify via flash column chromatography[8].

Quantitative Data Summary

The table below summarizes the optimal conditions, catalytic systems, and typical yields for the functionalization protocols discussed.

Functionalization TypeStarting MaterialCatalyst / Reagent SystemLigand / AdditiveTemp (°C)Typical Yield (%)
Lithium-Halogen Exchange 1-Protected-4-bromopyrazolen-BuLi (1.1 equiv)Electrophile (e.g., CO₂, DMF)-78 to RT75 – 90%
Suzuki-Miyaura Coupling Unprotected 4-bromopyrazoleXPhos-Pd-G2 or G3 (1-3.5 mol%)K₃PO₄ (2.0 equiv)60 – 10061 – 95%
C4-Amination (Ullmann) 1-Trityl-4-bromopyrazoleCuI (20 mol%)2-isobutyrylcyclohexanone10060 – 85%
C4-Amination (Buchwald) 1-Trityl-4-bromopyrazolePd(dba)₂ (5-10 mol%)RuPhos / KOtBu10050 – 75%

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. URL:[Link]

  • Jansa, J., Schmidt, R., Mamuye, A. D., Castoldi, L., Roller, A., Pace, V., & Holzer, W. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 895-902. URL: [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. URL:[Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. URL:[Link]

Sources

Method

Application Note: Navigating Chemoselectivity in Nucleophilic Substitution of Pyrazole Amines

Introduction & Strategic Overview Aminopyrazoles (e.g., 3-amino, 4-amino, and 5-aminopyrazoles) are privileged motifs in modern drug discovery, acting as fundamental building blocks for kinase inhibitors, anti-inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Aminopyrazoles (e.g., 3-amino, 4-amino, and 5-aminopyrazoles) are privileged motifs in modern drug discovery, acting as fundamental building blocks for kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. However, deploying them as nucleophiles in substitution reactions (such as SN​Ar with heteroaryl halides) introduces a profound chemoselectivity challenge. The molecule possesses dual nucleophilic centers: the exocyclic primary amine ( −NH2​ ) and the endocyclic nitrogen atoms ( −NH− or −N= ).

This application note provides a mechanistic roadmap and validated protocols for directing nucleophilic aromatic substitution exclusively toward the exocyclic amine, ensuring high yields and structural integrity.

Mechanistic Causality: The Thermodynamics of Regiocontrol

When coupling an aminopyrazole with an electrophile like a chloropyrimidine, standard basic conditions (e.g., K2​CO3​ or DIPEA) frequently result in the deprotonation of the endocyclic nitrogen. Because the resulting pyrazolide anion is highly nucleophilic, the reaction predominantly yields undesired N-alkylation or N-arylation at the pyrazole core.

To invert this selectivity and force the reaction through the exocyclic amine, acidic conditions are required. However, the pKa of the acid dictates the success of the reaction:

  • The Strong Acid Trap: Utilizing strong acids (e.g., 0.1 M HCl) leads to the complete protonation of the exocyclic amine. This converts the −NH2​ group into an −NH3+​ ammonium cation, entirely quenching its nucleophilicity and stalling the reaction[1].

  • The Weak Acid Equilibrium: Employing a weak acid, such as aqueous acetic acid, creates an optimal thermodynamic window. The weak acid selectively protonates the more basic nitrogen atoms of the electrophile (e.g., the pyrimidine ring), significantly enhancing its electrophilicity. Simultaneously, it leaves a sufficient equilibrium concentration of the aminopyrazole in its unprotonated, nucleophilic state, driving high-yielding SN​Ar coupling[1].

  • Lewis Acid Catalysis: Alternatively, Lewis acids like ZnCl2​ can be used. Zinc coordinates to the electrophile's heteroatoms, lowering the LUMO energy of the chloropyrimidine without contributing free protons that would otherwise neutralize the aminopyrazole[2].

Reaction Optimization and Solvent Selection

Design of Experiments (DoE) methodologies have proven invaluable in mapping the solvent space for these reactions. Transitioning from highly polar aprotic solvents (like DMF) to specific protic or ethereal solvents (like isopropanol or diisopropyl ether) can suppress undesired side-reactions and drastically improve the regioselectivity of the SN​Ar trajectory[3].

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal effects of various reaction environments on the SN​Ar coupling of aminopyrazoles with dichloropyrimidines.

Reaction ConditionAdditive / CatalystSolventMechanistic EffectTypical Yield (Exocyclic SN​Ar )
Basic K2​CO3​ or DIPEADMFDeprotonates endocyclic N; drives pyrazole core alkylation.< 30%
Strong Acid 0.1 M HClWater / THFFull protonation of exocyclic amine; nucleophile quenched.0%
Weak Acid Aqueous Acetic Acid (1:1)Water / AcOHActivates electrophile; leaves amine partially unprotonated.> 80%
Lewis Acid ZnCl2​ Ethereal / AlcoholCoordinates pyrimidine; facilitates regioselective SN​Ar .75 - 85%
Visualizing Chemoselective Pathways

G A Aminopyrazole + Electrophile (e.g., Chloropyrimidine) B1 Strong Acid (e.g., HCl) A->B1 B2 Weak Acid (e.g., AcOH) A->B2 B3 Basic (e.g., K2CO3) A->B3 C1 Full Amine Protonation (Reaction Quenched) B1->C1 C2 Electrophile Activated Exocyclic SNAr Succeeds B2->C2 C3 Endocyclic N-Deprotonation Undesired N-Alkylation B3->C3

Chemoselectivity pathways in aminopyrazole nucleophilic substitutions.

Self-Validating Experimental Protocols
Protocol A: Weak-Acid Mediated SN​Ar Coupling

Objective: Regioselective coupling of 3-aminopyrazole with a 4-chloropyrimidine derivative[1].

  • Preparation: In a round-bottom flask, dissolve the 4-chloropyrimidine derivative (1.0 equiv) and 3-aminopyrazole (1.1 equiv) in a 1:1 mixture of glacial acetic acid and deionized water (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to 100 °C under continuous stirring for 1–2 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. Self-Validation Check: If the starting material persists beyond 2 hours, verify the pH of the solution. If the pH drops below 3, the amine is over-protonated; buffer the system with a mild base (e.g., sodium acetate) to restore the nucleophilic equilibrium.

  • Workup: Cool the mixture to room temperature. Neutralize carefully with saturated aqueous NaHCO3​ until the pH reaches 7-8.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Lewis-Acid Catalyzed Regioselective Substitution

Objective: Coupling of 4-aminopyrazole with 2,4-dichloro-5-substituted pyrimidine[2].

  • Preparation: Suspend the 4-aminopyrazole derivative (1.0 equiv) and the 2,4-dichloropyrimidine (1.2 equiv) in a suitable solvent (e.g., 1:1 THF/EtOH).

  • Catalysis: Add ZnCl2​ (1.0 equiv) to the suspension. The Lewis acid coordinates the pyrimidine nitrogens, selectively activating the C4-chloride for displacement without protonating the aminopyrazole.

  • Reaction: Stir at 80 °C for 12 hours.

  • In-Process Validation: TLC analysis should show a single major new spot. The absence of multiple regioisomer spots confirms the directing effect of the zinc catalyst.

  • Workup: Quench with saturated aqueous NH4​Cl to break the zinc complex. Extract with dichloromethane, dry, and purify.

Protocol C: Iodine-Mediated Metal-Free Annulation

Objective: Utilizing pyrazole amines as nucleophiles in a multicomponent synthesis of pyrazolo-pyridines[4].

  • Preparation: Combine pyrazole amine (0.5 mmol), phenylglyoxal monohydrate (1.5 mmol), and phenylhydrazine hydrochloride (0.5 mmol) in a sealed tube.

  • Catalysis: Add molecular iodine (50 mol%) and isobutyric acid (1.7 mL). Mechanistic Note: Iodine acts as a mild Lewis acid to activate the carbonyl groups, facilitating the initial nucleophilic attack by the exocyclic pyrazole amine.

  • Reaction: Heat the sealed mixture at 120 °C for 4 hours.

  • Workup: Cool to room temperature, extract with dichloromethane, and wash with aqueous Na2​S2​O3​ . Self-Validation Check: The successful quenching of residual iodine is visually confirmed by the disappearance of the characteristic brown color in the organic layer.

  • Isolation: Purify the crude product via column chromatography to isolate the fused pyrazolo-pyridine.

References
  • Development of Aurora A Kinase-Specific Inhibitors as Anticancer Agents (Guo et al. context via F. Bellany). ResearchGate. Available at:[Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents (US20210009566A1).
  • The Application of Design of Experiments (DoE) Reaction Optimisation and Solvent Selection in the Development of New Synthetic Chemistry . RSC Publishing. Available at:[Link]

  • Metal-free, iodine-mediated multicomponent synthesis of bis-pyrazolo-pyridine derivatives . Chemical Communications (RSC Publishing). Available at:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis Using 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Accelerated workflows for synthesizing pyrazole-based pharmacophores and fused heterocyclic kinase inhibitors. Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Accelerated workflows for synthesizing pyrazole-based pharmacophores and fused heterocyclic kinase inhibitors.

Scientific Rationale & Substrate Profiling

The compound 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (CAS: 1248796-32-8) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry[1]. Its structural architecture offers two orthogonal sites for derivatization:

  • The C-4 Bromide: Serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid exploration of structure-activity relationships (SAR) in the solvent-exposed regions of kinase binding pockets[2].

  • The C-3 Primary Amine: Acts as a potent nucleophile for cyclocondensation reactions, enabling the construction of fused bicyclic systems such as pyrazolo[3,4-d]pyrimidines—a privileged scaffold known for ATP-competitive kinase inhibition (e.g., MK2, Ack1, and EGFR)[3].

By leveraging microwave (MW) irradiation, the activation energy barriers of sterically hindered cross-couplings and sequential nucleophilic cyclizations can be rapidly overcome. This application note details self-validating, field-proven protocols for maximizing the synthetic utility of this aminopyrazole core.

Pathway SM 4-Bromo-1-cyclohexyl- 1H-pyrazol-3-amine Suzuki C-4 Suzuki-Miyaura Cross-Coupling SM->Suzuki Pd cat., MW Cyclization N-3 / C-4 Cyclocondensation SM->Cyclization Electrophile, MW Prod1 4-Aryl-1-cyclohexyl- 1H-pyrazol-3-amine Suzuki->Prod1 Prod2 Pyrazolo[3,4-d]pyrimidine Derivatives Cyclization->Prod2 Prod1->Cyclization Formamide, MW

Dual-reactivity pathways of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine under microwave irradiation.

Mechanistic Advantages of Microwave Dielectric Heating

Conventional heating relies on thermal conduction, which is slow and often leads to the thermal degradation of electron-rich aminopyrazoles over extended reflux periods (12–24 hours)[4]. Microwave synthesis fundamentally alters this dynamic via dielectric heating .

Polar molecules (like the DMF/H₂O solvent system used in these protocols) align with the rapidly oscillating electromagnetic field, generating intense internal friction and localized superheating. This causality explains why MW irradiation accelerates the oxidative addition of palladium to the otherwise deactivated C-4 C–Br bond, reducing reaction times from hours to mere minutes while suppressing thermodynamic side-products[5],[6].

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. By incorporating internal temperature monitoring and intermediate LC-MS quality control (QC) checks, researchers can ensure reproducibility and mechanistic integrity at each step.

Workflow Prep 1. Reagent Prep (Pd, Base, Solvent) Seal 2. Vessel Sealing (Teflon Crimp Cap) Prep->Seal MW 3. MW Irradiation (150°C, 15 min) Seal->MW Cool 4. Rapid Cooling (Compressed Air) MW->Cool Purify 5. Isolation (Flash Chro.) Cool->Purify

Standardized 5-step workflow for microwave-assisted cross-coupling and heterocyclization.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol selectively arylates the C-4 position while leaving the C-3 primary amine intact for subsequent derivatization[2].

Reagents & Equipment:

  • 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 1.5 mmol)

  • Solvent: DMF / H₂O (4:1 v/v, 3.0 mL)

  • 10 mL dedicated microwave vial with Teflon septum.

Step-by-Step Procedure:

  • Reagent Charging: Add the aminopyrazole, arylboronic acid, and K₂CO₃ to the microwave vial. Causality: Solid reagents are added first to prevent splashing and ensure accurate stoichiometry.

  • Solvent Addition & Degassing: Add the DMF/H₂O mixture. Sparge the solution with Argon for 5 minutes. Causality: Water is critical here; it solubilizes the inorganic base to facilitate transmetalation and significantly increases the microwave loss tangent (tan δ) for efficient heating[7]. Degassing prevents the oxidative deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a stream of Argon, then immediately crimp-seal the vial.

  • Microwave Irradiation: Irradiate the mixture at 150 °C for 15 minutes. Ensure the reactor's pressure limit is set to 250 psi. Causality: The sealed vessel allows the solvent to be heated far above its atmospheric boiling point, drastically accelerating the catalytic cycle[6].

  • Cooling & QC Validation: Allow the reactor to rapidly cool the vial to <40 °C using compressed air. Self-Validation Step: Withdraw a 5 µL aliquot and analyze via LC-MS. The disappearance of the starting material mass (m/z ~244/246) and appearance of the product mass confirms successful coupling.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Divergent Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol utilizes the C-3 amine and the adjacent C-4 position to construct the pyrimidine ring via a rapid cyclocondensation[4],[3].

Reagents & Equipment:

  • 4-aryl-1-cyclohexyl-1H-pyrazol-3-amine (from Protocol A) (1.0 equiv, 0.3 mmol)

  • Formamide (excess, 2.0 mL) or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • 10 mL microwave vial.

Step-by-Step Procedure:

  • Reagent Mixing: Suspend the substituted aminopyrazole in formamide inside the microwave vial. Causality: Formamide acts as both the solvent and the electrophilic carbon source (C-1 synthon) required to close the pyrimidine ring.

  • Sealing: Crimp-seal the vial tightly.

  • Microwave Irradiation: Heat the reaction mixture at 180 °C to 200 °C for 20 minutes. Causality: Cyclocondensation requires overcoming a massive entropic and enthalpic barrier. Conventional heating requires 12+ hours of reflux, which often causes substrate charring. MW irradiation drives the sequential nucleophilic attacks to completion cleanly and rapidly[4],[6].

  • Precipitation & Validation: Cool the vial to room temperature and pour the mixture into ice-cold water. Self-Validation Step: The sudden shift in polarity forces the highly lipophilic pyrazolo[3,4-d]pyrimidine to precipitate. If no precipitate forms, verify the pH; adjusting to neutral pH often induces crystallization.

  • Isolation: Filter the solid, wash with cold water and hexanes, and dry under high vacuum.

Quantitative Performance Metrics

The table below summarizes the empirical advantages of adopting microwave-assisted workflows over conventional thermal heating for these specific transformations, extrapolated from established literature on aminopyrazole derivatives[4],[7],[2],[3].

Reaction TypeHeating MethodTemp (°C)TimeYield (%)Purity Profile (LC-MS)
C-4 Suzuki Coupling Conventional (Oil Bath)100 °C16 hours45 – 60%Moderate (Dehalogenation observed)
C-4 Suzuki Coupling Microwave (Dielectric) 150 °C 15 mins 85 – 90% High (>95%, clean conversion)
Pyrazolo-pyrimidine Synthesis Conventional (Reflux)150 °C12 – 24 hours50 – 70%Poor (Thermal charring, side-products)
Pyrazolo-pyrimidine Synthesis Microwave (Dielectric) 180 °C 20 mins 87 – 94% High (>98% after precipitation)

References

  • Davoodnia, A., Anvari, L., & Tavakoli-Hoseini, N. "Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition." Asian Journal of Chemistry. Available at:[Link]

  • Liu, J., & Wang, X. (2011). "Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines." ACS Combinatorial Science, 13(4), 414-420. Available at:[Link]

  • Bagley, M., Baashen, M., Chuckowree, I., Dwyer, J., Kipling, D. G., & Davis, T. (2015). "Microwave-assisted synthesis of a MK2 inhibitor by Suzuki-Miyaura coupling for study in Werner Syndrome Cells." Pharmaceuticals, 8(2), 257-276. Available at:[Link]

Sources

Method

Application Note: Orthogonal Protecting Group Strategies for 1H-Pyrazol-3-Amine Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary 1H-pyrazol-3-amine derivatives are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

1H-pyrazol-3-amine derivatives are privileged pharmacophores in modern drug discovery, serving as the core scaffold for numerous biologically active compounds, including cyclin-dependent kinase (CDK) and Aurora kinase inhibitors[1],[2]. The functionalization of the exocyclic amine is a critical step in exploring Structure-Activity Relationships (SAR). However, the tautomeric equilibrium of the 3(5)-aminopyrazole system, combined with the presence of three competing nucleophilic nitrogen centers, poses severe regioselectivity challenges during synthesis[1]. This application note details field-proven, orthogonal protecting group strategies to achieve highly regioselective functionalization of 1H-pyrazol-3-amines.

Mechanistic Causality: The Regioselectivity Challenge

In 3-aminopyrazoles, the endocyclic nitrogens (N1 and N2) are intrinsically more nucleophilic than the exocyclic primary amine. The lone pair of electrons on the exocyclic nitrogen is partially delocalized into the pyrazole's aromatic π-system, diminishing its nucleophilicity. Consequently, direct reaction with electrophiles (e.g., acyl chlorides, alkyl halides) preferentially occurs at the endocyclic nitrogen[3].

To selectively functionalize the exocyclic amine, an orthogonal protecting group strategy is mandatory[4]. The endocyclic nitrogen must be temporarily masked, enabling exocyclic derivatization, followed by selective deprotection[3],[5]. Furthermore, tautomerism often leads to a mixture of N1- and N2-protected regioisomers, and over-protection (e.g., di-Boc formation) can occur if stoichiometric parameters and reaction kinetics are not strictly controlled[1].

Strategic Selection of Protecting Groups

Selecting the appropriate protecting group dictates the success of the synthetic pathway. The choice depends heavily on the downstream reaction conditions and the required degree of regioselectivity[6].

  • tert-Butoxycarbonyl (Boc) Protection: The Boc group is the industry standard for masking the endocyclic nitrogen[3]. Under mild basic conditions, Boc₂O kinetically favors the endocyclic nitrogen. While it may yield a mixture of mono- and di-substituted regioisomers if uncontrolled[1], the N1-Boc group is highly orthogonal to exocyclic amide coupling conditions and can be cleanly cleaved using Trifluoroacetic acid (TFA)[2].

  • 2,4-Dimethoxybenzyl (Dmb) Protection: When absolute regioselectivity is paramount, the Dmb group is the superior choice. Unlike Boc, which can suffer from tautomeric scrambling, Dmb provides unequivocal regioselective protection of the endocyclic nitrogen[1]. It is highly stable under harsh cross-coupling conditions (e.g., Suzuki-Miyaura) but requires a multi-step introduction sequence[1].

  • Tetrahydropyranyl (THP) Protection: THP offers a "green," catalyst-free protection alternative[7]. It protects the endocyclic nitrogen effectively and is stable to strong bases, making it ideal for subsequent exocyclic alkylations before being removed via thermal isomerization or mild acid hydrolysis[7].

Quantitative Comparison of Protection Strategies

The following table summarizes the operational metrics and optimal use cases for the primary protecting groups used in aminopyrazole chemistry.

Protecting GroupReagentTarget NitrogenDeprotection ConditionsRegioselectivity ProfilePrimary Application
Boc Boc₂O, Et₃NEndocyclic (N1/N2)10-20% TFA in DCM[1]Moderate (Risk of di-Boc)[1]Rapid parallel synthesis, Amide coupling[3]
Dmb Dmb-Cl, BaseEndocyclic (N1)Strong Acid / ScavengersExcellent (Unequivocal)[1]Complex multi-step synthesis, Cross-coupling
THP DHP, Solvent-freeEndocyclic (N1/N2)Thermal or AcidicGoodGreen chemistry, Exocyclic alkylation[7]

Workflow Visualization

G Start 1H-Pyrazol-3-amine (Tautomeric Mixture) Boc N1-Boc Protection (Boc2O, Base) Start->Boc Kinetic Control (Mixture risk) Dmb N1-Dmb Protection (Dmb-Cl, Base) Start->Dmb Thermodynamic Control (High Regioselectivity) Exo Exocyclic Functionalization (e.g., Acylation) Boc->Exo R-COCl Dmb->Exo R-COCl Deprotect Acidic Cleavage (TFA / HCl) Exo->Deprotect Orthogonal Deprotection Final Target Compound (3-Acylamino-1H-pyrazole) Deprotect->Final High Yield

Fig 1: Orthogonal protection workflow for regioselective functionalization of 1H-pyrazol-3-amines.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing the specified physical changes and analytical checkpoints, scientists can verify the success of each step before proceeding, minimizing downstream failures.

Protocol A: Regioselective N1-Boc Protection of 1H-Pyrazol-3-amine

Objective: Kinetically trap the endocyclic nitrogen while preserving the exocyclic amine.

  • Preparation: Dissolve 1H-pyrazol-3-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of Boc₂O.

  • Base Addition: Add Triethylamine (Et₃N) (1.2 equiv) and stir for 10 minutes at room temperature.

    • Causality: The base acts as an acid scavenger and increases the nucleophilicity of the endocyclic pyrazole nitrogen.

  • Kinetic Control (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv) in a minimal amount of DCM and add it dropwise over 30 minutes.

    • Causality: The low temperature and slow addition rate heavily favor kinetic control, maximizing N1-monoprotection and mitigating the risk of forming the di-Boc impurity[1].

  • Validation Checkpoint 1 (TLC): After 2 hours, check the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material (highly polar, low Rf) should be consumed, replaced by a less polar UV-active spot (N1-Boc product). If a very high Rf spot appears, di-Boc formation has occurred due to localized excess of Boc₂O.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Orthogonal Exocyclic Acylation and N-Boc Deprotection

Objective: Functionalize the exocyclic amine and subsequently remove the Boc group to yield the target 3-acylaminopyrazole[3].

  • Acylation: Dissolve the N1-Boc-1H-pyrazol-3-amine (1.0 equiv) in anhydrous DCM. Add Pyridine (2.0 equiv) and cool to 0 °C.

    • Causality: Pyridine serves a dual purpose as an acid scavenger and a nucleophilic catalyst, facilitating the transfer of the acyl group to the less nucleophilic exocyclic amine.

  • Electrophile Addition: Add the desired acyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2 (LC-MS): Confirm the mass of the intermediate. The mass should correspond to [M+H]+ of the Boc-protected exocyclic amide.

  • Deprotection: To the crude mixture (or isolated intermediate), add a pre-mixed solution of 10% Trifluoroacetic acid (TFA) in DCM[1]. Stir at room temperature for 1.5 hours.

    • Causality: The Boc carbamate is highly acid-labile and will cleave rapidly, releasing CO₂ gas (effervescence is a visual indicator of successful deprotection). The exocyclic amide bond remains completely stable under these conditions, demonstrating the orthogonality of the strategy[2],[4].

  • Final Isolation: Concentrate the mixture to remove TFA. Neutralize with saturated aqueous NaHCO₃, extract with Ethyl Acetate, dry, and purify via flash chromatography to yield the final 3-acylamino-1H-pyrazole in high purity.

References

  • Selective Ring N-Protection of Aminopyrazoles - researchgate.net - 3

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - semanticscholar.org - 1

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - nih.gov - 2

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles - semanticscholar.org - 7

  • Protective Groups - Organic Chemistry Portal - organic-chemistry.org - 4

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies - jocpr.com - 6

  • Protecting Groups - chem.iitb.ac.in - iitb.ac.in - 5

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine synthesis

Welcome to the technical support guide for the synthesis of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Introduction to the Synthesis

The synthesis of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is typically approached via a two-step sequence. The first, and most critical, step is the construction of the pyrazole core through the cyclocondensation of cyclohexylhydrazine with a suitable β-ketonitrile. This reaction is a cornerstone of pyrazole chemistry and provides the 1-cyclohexyl-1H-pyrazol-3-amine intermediate.[1][2] The second step involves the regioselective bromination of this intermediate at the C4 position of the pyrazole ring, which is electronically favored for electrophilic substitution.[3]

This guide will dissect both stages of the synthesis, offering solutions to common obstacles and strategies for maximizing yield and purity.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Electrophilic Bromination reagent1 Cyclohexylhydrazine intermediate 1-Cyclohexyl-1H-pyrazol-3-amine reagent1->intermediate Condensation/ Cyclization reagent2 β-Ketonitrile (e.g., 2-cyano-3-ethoxyacrylonitrile) reagent2->intermediate final_product 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine intermediate->final_product Purified Intermediate brominating_agent Brominating Agent (e.g., NBS, Br₂) brominating_agent->final_product Electrophilic Substitution

Figure 1: General workflow for the synthesis of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Very low or no yield in the initial cyclocondensation (Step 1).

  • Question: My reaction between cyclohexylhydrazine and the β-ketonitrile is failing or giving minimal product. What are the likely causes and how can I fix it?

  • Answer: This is a frequent challenge often rooted in reagent quality or reaction conditions. A systematic approach is key to diagnosis.[4]

    • Potential Cause 1: Degraded Cyclohexylhydrazine. Hydrazine and its derivatives can be sensitive to air and light, leading to degradation over time.[2][4]

      • Solution: Use freshly opened or purified cyclohexylhydrazine. If it has been stored for an extended period, consider purification by distillation under reduced pressure. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation during the experiment.[4]

    • Potential Cause 2: Hydrolysis of the β-Ketonitrile. These starting materials can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which consumes the reactant before it can cyclize.[2]

      • Solution: Ensure the β-ketonitrile is pure and dry. If your reaction conditions require an acid or base, consider adding it after the primary reactants are mixed. Running the reaction in a neutral, non-aqueous solvent can also minimize hydrolysis.[2]

    • Potential Cause 3: Suboptimal Reaction Conditions. The temperature, solvent, and presence of a catalyst are critical parameters that dictate the reaction rate and yield.

      • Solution: An optimization screen is recommended. Ethanol or acetic acid are common and effective solvents for this cyclization.[5] A catalytic amount of acid (e.g., glacial acetic acid) often facilitates the reaction by protonating the carbonyl group, making it more electrophilic.[4] The reaction may require heating to reflux to proceed to completion; monitor progress by Thin Layer Chromatography (TLC).[4][5]

Low_Yield_Troubleshooting cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield in Cyclization Step q_hydrazine Is Cyclohexylhydrazine Fresh? start->q_hydrazine s_hydrazine Use fresh/purified hydrazine. Run under inert atmosphere. q_hydrazine->s_hydrazine No q_ketonitrile Is β-Ketonitrile Pure/Dry? q_hydrazine->q_ketonitrile Yes s_ketonitrile Purify starting material. Use anhydrous solvent. q_ketonitrile->s_ketonitrile No q_conditions Are Conditions Optimized? q_ketonitrile->q_conditions Yes s_conditions Screen solvents (Ethanol, Acetic Acid). Add catalytic acid. Optimize temperature (reflux). Monitor by TLC. q_conditions->s_conditions No q_workup Is Product Lost During Workup? q_conditions->q_workup Yes s_workup Check pH during extraction. Optimize recrystallization solvent. Analyze aqueous/organic layers. q_workup->s_workup Yes

Figure 2: Troubleshooting workflow for low yield in the pyrazole cyclization step.

Issue 2: The bromination (Step 2) is low-yielding or produces multiple products.

  • Question: I have successfully synthesized the 1-cyclohexyl-1H-pyrazol-3-amine intermediate, but the subsequent bromination is inefficient. How can I improve this step?

  • Answer: The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution, but controlling the regioselectivity and preventing over-bromination is key.

    • Potential Cause 1: Incorrect Brominating Agent or Conditions. The reactivity of brominating agents varies significantly.

      • Solution: N-Bromosuccinimide (NBS) in a solvent like acetonitrile or DMF is often a good first choice for a mild and selective bromination at the C4 position. Direct bromination with molecular bromine (Br₂) in solvents like chloroform, acetic acid, or concentrated sulfuric acid can also be effective but may be more aggressive.[6] For challenging substrates, modern methods using LiBr with an activator like BF₃·Et₂O under aerobic conditions can offer high yields.[7]

    • Potential Cause 2: Formation of Isomeric Byproducts. While C4 is the most activated position, substitution at other positions or on the cyclohexyl ring can occur under harsh conditions, though this is less common.

      • Solution: Start with milder conditions (e.g., NBS at 0°C to room temperature) and slowly increase the temperature only if the reaction is not proceeding. Careful monitoring by TLC is essential to identify the formation of byproducts and stop the reaction upon consumption of the starting material.

    • Potential Cause 3: Product Instability or Degradation. The aminopyrazole product may be sensitive to the reaction conditions.

      • Solution: Ensure the reaction is worked up promptly upon completion. A basic workup (e.g., washing with aqueous sodium bicarbonate) will neutralize any acidic byproducts like HBr that could potentially degrade the product.

Issue 3: Difficulty in purifying the final product.

  • Question: My crude product is a mixture that is proving difficult to separate by column chromatography or recrystallization. What are some effective purification strategies?

  • Answer: Purification challenges often arise from co-eluting impurities, such as unreacted starting materials or isomeric byproducts.[8]

    • Strategy 1: Optimizing Column Chromatography.

      • Eluent System: For silica gel chromatography, a gradient elution starting with a low-polarity solvent system (e.g., 100% Hexane or 95:5 Hexane/Ethyl Acetate) and gradually increasing the polarity is highly recommended.[8] This will help separate non-polar impurities first, followed by your product, and then more polar byproducts.

      • Deactivation: Amines can sometimes streak or bind irreversibly to acidic silica gel. Pre-treating the silica with a small amount of triethylamine (~1% v/v in the eluent) can neutralize acidic sites and improve chromatographic performance.[9]

    • Strategy 2: Effective Recrystallization.

      • Solvent Screening: Finding the right solvent is critical. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[8] Screen a range of solvents such as isopropanol, ethanol, ethyl acetate, and mixed solvent systems like ethanol/water.[8]

      • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If using a mixed system, dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise while hot until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for the 1-cyclohexyl-1H-pyrazol-3-amine intermediate?

A1: The most versatile and widely used method is the condensation of a β-ketonitrile with cyclohexylhydrazine.[1] This reaction proceeds via a hydrazone intermediate which then undergoes an intramolecular cyclization to form the stable 5-aminopyrazole ring system (which is tautomeric with the 3-aminopyrazole).[1][2]

ParameterTypical ConditionRationale / Comment
Solvent Ethanol, 1-Propanol, Acetic AcidProtic solvents that facilitate proton transfer steps. Acetic acid can act as both solvent and catalyst.[4][5]
Catalyst Glacial Acetic Acid (catalytic)A Brønsted acid catalyst promotes the initial condensation by activating the carbonyl group.[4]
Temperature Room Temperature to RefluxSubstrate dependent. Heating is often required to drive the cyclization step to completion.[5]
Stoichiometry 1.0 - 1.2 equivalents of hydrazineA slight excess of hydrazine can sometimes improve yields, but a large excess can complicate purification.[4]

Q2: How can I confirm the regiochemistry of the final brominated product?

A2: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum of the 1-cyclohexyl-1H-pyrazol-3-amine intermediate, you would expect to see two distinct signals for the protons on the pyrazole ring (at C4 and C5). Upon successful bromination at the C4 position, the signal corresponding to the C4-H will disappear, and only one singlet for the C5-H will remain. Further confirmation can be obtained from ¹³C NMR and 2D NMR experiments (HSQC, HMBC).

Q3: What are the most common impurities I should look for?

A3: Common impurities include unreacted 1-cyclohexyl-1H-pyrazol-3-amine, over-brominated species (e.g., dibrominated pyrazoles), and potentially regioisomers from the initial cyclization, although the latter is often minor for this specific scaffold.[2][8] TLC is an invaluable tool for identifying the number of components in your crude mixture.[8]

Q4: Are there any specific safety precautions for this synthesis?

A4: Yes. Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Bromine and NBS are corrosive and strong oxidizers; avoid inhalation and skin contact. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

References

  • Application Notes and Protocols for (4-methoxycyclohexyl)hydrazine in Heterocyclic Synthesis. Benchchem.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • purification of 1-benzyl-4-bromo-1H-pyrazole from reaction byproducts. Benchchem.
  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing.
  • The Bromination of Pyrazabole. DTIC.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH.
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals.
  • Synthesis of pyrazolines by cyclization with hydrazine hydrate. ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

Sources

Optimization

purification techniques for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine

Technical Support Center: Purification of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this gu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this guide to address the specific challenges associated with the isolation and purification of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine. This compound is a highly valuable building block in drug discovery, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex kinase inhibitors[1].

Below, you will find a mechanistic workflow, troubleshooting FAQs, self-validating protocols, and quantitative reference data to ensure your purification workflows are robust and reproducible.

Purification Workflow

PurificationWorkflow SM 1-cyclohexyl-1H-pyrazol-3-amine (Starting Material) Reagents NBS (1.0 eq), THF/CH2Cl2 (Bromination) SM->Reagents Crude Crude Mixture: 4-Bromo Product + Succinimide + Unreacted SM + Dibromo Reagents->Crude Workup Aqueous Workup (EtOAc / H2O / Brine) Crude->Workup OrgPhase Organic Phase (Product, SM, Dibromo) Workup->OrgPhase Extract AqPhase Aqueous Phase (Succinimide Waste) Workup->AqPhase Discard Flash Flash Chromatography (Hexane:EtOAc Gradient) OrgPhase->Flash Pure Pure 4-bromo-1-cyclohexyl- 1H-pyrazol-3-amine Flash->Pure Isolate

Fig 1: Workflow for the synthesis, workup, and chromatographic purification of the target pyrazole.

Troubleshooting Guide & FAQs

Q1: Why does the bromination selectively occur at the C-4 position, and is the 3-amino group at risk of oxidation? A1: The pyrazole ring is an electron-rich heterocycle. The primary amine at the C-3 position acts as a strong electron-donating group via resonance, significantly increasing the electron density at the adjacent C-4 carbon. Consequently, C-4 becomes the thermodynamic sink for electrophiles like the bromonium ion (Br⁺) generated from N-bromosuccinimide (NBS). This intrinsic electronic bias allows for highly regioselective halogenation without the need for directing groups or amine protection ()[2].

Q2: My reaction stalls, leaving a mixture of starting material and product. How can I drive it to completion? A2: Bromination of 1-cyclohexyl-1H-pyrazol-3-amine using NBS is generally fast, but conversion can stall if the NBS has degraded. Old NBS releases Br₂ and HBr, which can protonate the 3-amino group, deactivating the pyrazole ring toward electrophilic aromatic substitution. Solution: Always recrystallize NBS from boiling water before use. Alternatively, utilizing microwave irradiation (150 °C for 2 h) has been shown to drive complete conversion in analogous 3-aminopyrazole systems ()[1].

Q3: How do I separate the 4-bromo product from the 4,5-dibromo impurity? A3: Over-bromination at the C-5 position occurs when excess brominating agent is present or reaction times are excessively long. Because the dibromo species is significantly less polar, normal-phase chromatography can separate them, but it requires a very shallow gradient. Solution: Use an isocratic elution of 85:15 Hexane:EtOAc. The dibromo impurity will elute near the solvent front. If normal-phase fails, Reverse-Phase HPLC (C18, Water/MeCN gradient) provides baseline resolution due to the massive lipophilicity difference imparted by the second bromine atom.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific visual and analytical checkpoints, you can verify the success of each step before proceeding.

Protocol A: Reaction Workup and Succinimide Depletion

Causality: NBS bromination generates succinimide as a stoichiometric byproduct. Succinimide is highly polar and water-soluble (~300 g/L at 20°C), whereas the target compound's cyclohexyl ring imparts significant lipophilicity, allowing for efficient phase separation[3].

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to the crude reaction mixture.

    • Self-Validation Checkpoint: A color change from orange/yellow to pale yellow/colorless confirms the reduction of any residual active bromine species.

  • Concentrate: Remove the organic reaction solvent (e.g., THF or CH₂Cl₂) in vacuo.

  • Re-dissolve: Take up the crude residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Wash: Transfer to a separatory funnel. Wash the organic phase sequentially with equal volumes of deionized water (2x) and saturated aqueous NaCl (brine) (1x).

    • Self-Validation Checkpoint: Run a TLC of the organic phase (Hexane:EtOAc 1:1) and stain with KMnO₄. The absence of a bright yellow baseline spot confirms the complete removal of succinimide.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product as a light brown solid[3].

Protocol B: Normal-Phase Flash Chromatography

Causality: The introduction of the electronegative bromine atom at C-4 withdraws electron density from the pyrazole core and the adjacent amine, reducing the molecule's overall basicity and dipole moment. Thus, the 4-bromo product is less polar than the unbrominated starting material[4].

  • Dry-Loading: Dissolve the crude material in a minimal amount of CH₂Cl₂, add silica gel (1:2 ratio of crude to silica), and evaporate to a free-flowing powder.

    • Causality: Dry-loading prevents band broadening, which is critical for separating the structurally similar unbrominated starting material and the 4-bromo product.

  • Equilibration: Pack a silica gel column and equilibrate with 100% Hexanes.

  • Elution: Load the dry powder and elute using a step gradient: 90:10 Hexane:EtOAc for 3 column volumes (CV), then 80:20 for 3 CV, and finally 70:30 until the product elutes.

  • Fraction Monitoring: Collect fractions and monitor via TLC (UV 254 nm).

    • Self-Validation Checkpoint: The target 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine will elute first (R_f ~0.45 in 3:1 Hexane:EtOAc), cleanly separating from the later-eluting starting material (R_f ~0.25) and the earlier-eluting dibromo impurity (R_f ~0.65).

Quantitative Data Summary

Use the following table to cross-reference your analytical results during reaction monitoring and purification.

Table 1: Chromatographic and Physicochemical Properties for Reaction Monitoring

CompoundExpected R_f (Hexane:EtOAc 3:1)Relative PolarityRP-HPLC Retention TimeMass (m/z) [M+H]⁺
1-cyclohexyl-1H-pyrazol-3-amine (SM) 0.25HighEarly166.1
4-bromo-1-cyclohexyl-1H-pyrazol-3-amine 0.45MediumIntermediate244.0 / 246.0
4,5-dibromo impurity 0.65LowLate321.9 / 323.9 / 325.9

(Note: The distinct isotopic pattern of 1:1 intensity for 244/246 m/z is the hallmark validation of a single bromine incorporation[5].)

References

  • Chuckowree, I., Bagley, M. C., Baashen, M. A., & Davis, T. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. National Institutes of Health (NIH) / PMC. URL:[Link]

  • European Patent Office. (2016). Sulfonylureas and related compounds and use of same (EP3259253B1). Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12486716, 1-cyclohexyl-1H-pyrazol-3-amine. PubChem. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61177536, 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine. PubChem. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for Pyrazole Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in pyrazole cross-couplings.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in pyrazole cross-couplings. Pyrazoles are privileged scaffolds in drug discovery, but their unique electronic properties and coordination chemistry often lead to a frustrating side reaction: protodehalogenation (debromination) .

This guide breaks down the mechanistic causality behind C–Br bond cleavage and provides field-proven, self-validating protocols to eliminate it.

Mechanistic Causality: The Origin of Debromination

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the desired catalytic cycle involves the oxidative addition of the bromopyrazole, transmetalation with a nucleophile, and reductive elimination to form the new bond.

Debromination is an off-cycle, parasitic pathway. It occurs when the intermediate Ar–Pd(II)–Br complex is converted into an Ar–Pd(II)–H (palladium-hydride) species[1]. This hydride intermediate rapidly undergoes reductive elimination to yield the des-bromo pyrazole (Ar–H) and inactive Pd(0).

To solve the problem, we must eliminate the sources of the hydride:

  • Solvents : Primary and secondary alcohols (e.g., ethanol, isopropanol) can coordinate to Pd and undergo β -hydride elimination[1].

  • Bases : Alkoxide bases (like NaOtBu) or amine bases (like triethylamine or morpholine) can act as potent hydride donors via β -hydride elimination[2].

  • Substrate (The Pyrazole N–H) : Unprotected pyrazoles possess an acidic N–H proton that can directly protonate the Pd-aryl intermediate[3]. Furthermore, the basic nitrogen can displace phosphine ligands, stalling the catalytic cycle and providing time for off-cycle degradation.

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd Ar-Br TransMet Ar-Pd(II)-Nu (Transmetalation) OxAdd->TransMet Nu-M (e.g., Boronic Acid) PdH Ar-Pd(II)-H (Hydride Formation) OxAdd->PdH Competing Pathway Product Ar-Nu (Desired Product) TransMet->Product Reductive Elimination Product->Pd0 Debrom Ar-H (Debrominated Byproduct) PdH->Debrom Reductive Elimination Debrom->Pd0 HydrideSource Hydride Source (Alcohols, Amines, Alkoxides) HydrideSource->PdH

Competing pathways in Pd-catalyzed coupling: Desired transmetalation vs off-cycle debromination.

Troubleshooting FAQs

Q1: My Suzuki coupling of 4-bromopyrazole yields 90% debrominated starting material and only 10% product. I am using PdCl2(PPh3)2, Na2CO3, and a Dioxane/Water/Ethanol mixture. What is going wrong? A1: The presence of ethanol is the primary culprit. Alcohols with β -hydrogens coordinate to the Pd(II) center and undergo β -hydride elimination, generating the problematic Pd-H species[1]. Furthermore, simple phosphine ligands like PPh3 do not provide enough steric bulk to accelerate the transmetalation step, allowing the slower reduction pathway to dominate. Solution: Remove ethanol. Switch to a strictly aprotic solvent system like pure 1,4-Dioxane or Toluene with a minimal amount of water for base solubility. Upgrade your ligand to a dialkylbiaryl phosphine (e.g., XPhos or SPhos) which accelerates transmetalation and kinetically outcompetes debromination.

Q2: I am performing a Buchwald-Hartwig amination on a bromopyrazole using morpholine as the nucleophile and NaOtBu as the base. I see massive debromination. How do I fix this? A2: You have two potent hydride sources in your reaction: morpholine and sodium tert-butoxide. Amines like morpholine are notorious for inducing debromination via β -hydride elimination[2]. Additionally, strong alkoxide bases can act as reducing agents. Solution: Swap NaOtBu for a milder, non-nucleophilic inorganic base like Cs2CO3 or K3PO4[1]. To counteract the reducing nature of morpholine, use a highly active, bulky pre-catalyst system like BrettPhos Pd G3 or RuPhos Pd G3. These ligands are specifically engineered to facilitate rapid C–N bond formation before β -hydride elimination can occur[4].

Q3: Does the free N–H of my pyrazole substrate contribute to the failure of the reaction? A3: Yes, absolutely. Unprotected azoles exert a strong inhibitory effect on Pd-catalyzed cross-couplings[3]. The acidic N–H proton can directly protonate the Ar–Pd(II) intermediate, leading to protodehalogenation. Solution: If optimizing the ligand and base fails, you must protect the pyrazole N–H. Tetrahydropyranyl (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) are excellent, easily removable protecting groups that completely eliminate N–H mediated side reactions.

Optimization Matrix for Minimizing Debromination

Use the following data matrix to systematically adjust your reaction conditions.

ParameterHigh Debromination Risk (Avoid)Low Debromination Risk (Preferred)Mechanistic Rationale
Solvent Ethanol, Isopropanol, DMF (at high temp)1,4-Dioxane, Toluene, THFEliminates solvent-derived β -hydride sources.
Base NaOtBu, NaOH, Et3N, MorpholineK3PO4, K2CO3, Cs2CO3Prevents base-induced reduction; milder bases prevent substrate degradation.
Ligand PPh3, dppe (slow transmetalation)XPhos, SPhos, BippyPhosSteric bulk accelerates transmetalation/reductive elimination over off-cycle reduction.
Substrate Free N–H PyrazoleTHP, SEM, or Boc-protected PyrazolePrevents Pd-coordination and direct protonation of the Pd-aryl intermediate.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of Bromopyrazoles

This protocol is designed as a self-validating system. By using an optimized precatalyst (XPhos Pd G3) and a mild base (K3PO4) in an aprotic solvent, we systematically shut down the hydride-generation pathways.

Materials:

  • 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol, finely milled)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • HPLC-grade Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the protected bromopyrazole, arylboronic acid, and K3PO4.

  • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen, which can cause boronic acid homocoupling.

  • Catalyst Addition: Inside an argon-filled glovebox (or using standard Schlenk technique under positive argon flow), add the XPhos Pd G3 precatalyst. (Causality note: G3 precatalysts rapidly generate the active monoligated Pd(0) species under mild conditions, preventing pre-activation degradation).

  • Solvent Addition: Add the degassed 1,4-Dioxane and Water via syringe. The biphasic mixture ensures solubility of the inorganic base without relying on protic organic solvents.

  • Reaction Execution: Heat the reaction mixture to 60 °C (avoid excessive heating to prevent thermal decomposition of the ligand) and stir vigorously for 2-4 hours. Monitor via LC-MS.

  • Workup: Once the bromopyrazole is consumed, cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Validation: Analyze the crude mixture by 1H NMR. The absence of the characteristic pyrazole C4–H singlet (typically around 7.5–8.0 ppm depending on substitution) confirms the complete suppression of protodehalogenation.

References
  • Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books".[Link]

  • MDPI. "Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions". [Link]

  • ACS Publications. "Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands".[Link]

Sources

Optimization

optimal solvent selection for recrystallizing 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine

Technical Support Center: Optimal Solvent Selection & Recrystallization of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimal Solvent Selection & Recrystallization of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of complex heterocyclic amines.

The compound 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (CAS: 1248796-32-8; MW: 244.13 g/mol ) presents a unique physicochemical challenge[1]. It features a highly lipophilic, bulky cyclohexyl ring and a polarizable bromine atom, which drive solubility in non-polar environments. Conversely, the pyrazole core and the primary amine group act as strong hydrogen-bond donors and acceptors, promoting solubility in polar protic solvents.

To achieve high-purity crystalline product without significant yield loss, we must manipulate these opposing solubility forces. This guide provides a self-validating, mechanistically grounded approach to selecting the optimal solvent system and executing the recrystallization workflow.

Part 1: Physicochemical Profiling & Solvent Selection Matrix

Selecting the correct solvent requires balancing the dielectric constant ( ε ) and the boiling point to create a steep thermal solubility gradient. Based on the structural motifs of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, a two-solvent (mixed) system is highly recommended over a single solvent[2].

Solvent / SystemDielectric Constant ( ε )Boiling Point (°C)Solubility Profile (25°C / Reflux)Mechanistic Role & Recommendation
Ethyl Acetate (EtOAc) 6.0277.1Moderate / Very HighPrimary Solvent: Solvates the lipophilic cyclohexyl ring while disrupting pyrazole H-bonds at reflux.
Hexane 1.8968.7Very Low / LowAnti-Solvent: Induces supersaturation; cannot solvate the polar amine/pyrazole core.
Ethanol 24.578.3High / Very HighAlternative Primary: Good for highly impure batches, but risks over-solvating the amine group.
Water 80.1100.0Insoluble / InsolubleAlternative Anti-Solvent: Used strictly with Ethanol. High risk of compound "oiling out".
Toluene 2.38110.6Low / HighSingle Solvent: Excellent thermal gradient, but high boiling point risks thermal degradation of the amine.

Part 2: Recrystallization Decision Workflow

SolventSelection Start Crude 4-bromo-1-cyclohexyl -1H-pyrazol-3-amine SolubilityTest Solubility Screening (Polar vs Non-Polar) Start->SolubilityTest SingleSolvent Single Solvent System (e.g., Toluene) SolubilityTest->SingleSolvent Ideal solubility profile found MixedSolvent Mixed Solvent System (e.g., EtOAc / Hexane) SolubilityTest->MixedSolvent High solubility in EtOAc, Low in Hexane Heat Dissolve in Minimum Hot Solvent SingleSolvent->Heat MixedSolvent->Heat Cool Controlled Cooling (RT then Ice Bath) Heat->Cool Filter Vacuum Filtration & Cold Wash Cool->Filter Pure Pure Crystalline Product Filter->Pure

Logical workflow for selecting and executing the optimal recrystallization solvent system.

Part 3: Self-Validating Experimental Protocol (EtOAc / Hexane System)

This protocol utilizes a two-solvent system. Every step includes a Validation Checkpoint so you can visually confirm the thermodynamics and kinetics of the system are operating correctly before proceeding[3].

Phase 1: Thermodynamic Dissolution

  • Transfer the crude 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine to an Erlenmeyer flask.

  • Add a magnetic stir bar and heat the flask on a hot plate.

  • Dropwise, add near-boiling Ethyl Acetate (EtOAc) while stirring continuously.

  • Validation Checkpoint: The transition of the suspension to a completely transparent, homogenous solution confirms that the thermodynamic barrier for solute-solvent interaction has been overcome. Stop adding EtOAc immediately once clarity is achieved to prevent yield loss[2].

Phase 2: Induced Supersaturation 4. Maintain the solution at a gentle reflux. 5. Slowly add hot Hexane dropwise to the clear EtOAc solution.

  • Validation Checkpoint: The sudden appearance of a persistent milky turbidity that does not disappear upon stirring indicates the exact threshold of supersaturation has been breached. The anti-solvent has successfully disrupted the solvation shell[4].

Phase 3: Re-equilibration 6. Add 1-2 drops of hot EtOAc until the solution just turns clear again.

  • Validation Checkpoint: This return to a clear state confirms the system is perfectly poised at the solubility limit, which is the critical step to prevent the compound from precipitating as an oil[4].

Phase 4: Kinetic Nucleation & Isolation 7. Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20-30 minutes), then transfer to an ice bath (0-4°C) for an additional 15 minutes.

  • Validation Checkpoint: The visual formation of distinct, sharp crystalline needles confirms successful lattice packing, as opposed to amorphous liquid-liquid phase separation.

  • Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold hexane.

Part 4: Troubleshooting & FAQs

Q1: My 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it? A1: "Oiling out" occurs when the target compound's melting point is lower than the temperature of the solution from which it is precipitating[4]. The bulky, flexible cyclohexyl group and the heavy bromine atom lower the crystal lattice energy compared to simpler pyrazoles.

  • Resolution: Increase the volume of your primary solvent (EtOAc) slightly to keep the compound dissolved at a lower temperature, ensuring it only reaches supersaturation below its melting point. Alternatively, introduce a pure "seed crystal" to the supersaturated solution to kinetically favor crystallization over oiling out[4].

Q2: The crude product is heavily discolored (dark brown/red). How can I remove these impurities without losing my product? A2: The primary amine group on the pyrazole ring is highly susceptible to oxidation, often generating highly colored, polymeric byproducts during synthesis. Because these impurities share structural similarities with the product, they often co-crystallize.

  • Resolution: Utilize activated charcoal (Norit). Add a small spatula tip of activated charcoal to the hot EtOAc solution (before adding hexane). The highly porous carbon matrix will selectively adsorb the large, conjugated colored impurities. Perform a hot gravity filtration to remove the charcoal, then proceed with the anti-solvent addition[3].

Q3: My recrystallization yield is consistently below 40%. Where is the material going? A3: A low recovery yield almost always indicates that the compound remains solvated in the mother liquor. The amine and pyrazole nitrogens create strong hydrogen-bonding networks. If you use an excess of the primary solvent, the kinetic energy required to keep the compound in solution is artificially lowered.

  • Resolution: Strictly minimize the primary solvent volume during the initial dissolution phase. Ensure the solution is boiling vigorously when assessing solubility. Furthermore, ensure the final cooling phase in the ice bath is thorough, as the solubility curve of the brominated pyrazole drops sharply near 0°C[2].

References

  • University of Alberta, Department of Chemistry. "Recrystallization Theory & Methods". Available at: [Link]

  • University of Massachusetts Amherst. "Recrystallization: Solubility Behavior and Purification". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-Pyrazole Cross-Couplings

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling of 4-bromo-pyrazoles. This resource is engineered for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling of 4-bromo-pyrazoles. This resource is engineered for researchers, process chemists, and drug development professionals. Here, we dissect the causality behind catalyst deactivation and provide self-validating protocols to ensure high-yielding C-C and C-N bond formations.

Mechanistic Insights: The "Pyrazole Problem"

Cross-coupling 4-bromo-pyrazoles presents a unique challenge: the basic pyrazole nitrogen atoms are highly coordinating. During the standard Pd(0)/Pd(II) catalytic cycle, these nitrogens can displace phosphine ligands or coordinate to the Pd(II) intermediate, forming stable, inactive (substrate)n​−metal complexes[1]. This off-cycle thermodynamic sink halts productive transmetalation and leads to the irreversible aggregation of palladium into inactive "Pd black"[2].

To overcome this, optimization relies on two pillars: steric blockade (using bulky ligands to prevent multi-pyrazole coordination) and precision catalyst loading (ensuring sufficient active Pd(0) remains in the cycle)[3],[4].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (4-Bromopyrazole) Pd0->OxAdd PdII Pd(II) Aryl Complex (On-Cycle) OxAdd->PdII Product Cross-Coupled Product PdII->Product Transmetalation & Reductive Elim. Poison Pyrazole N-Coordination (Thermodynamic Sink) PdII->Poison Competing Coordination Product->Pd0 Catalyst Regeneration PdBlack Pd Black Aggregation (Irreversible Deactivation) Poison->PdBlack Catalyst Degradation Mitigation Sterically Bulky Ligands (e.g., tBuDavePhos, XPhos) Mitigation->Poison Steric Blockade

Catalytic cycle of 4-bromopyrazole coupling vs. off-cycle catalyst poisoning pathways.

Troubleshooting Guides & FAQs

Q: My reaction mixture turns black within 30 minutes, and LC-MS shows stalled conversion at 15%. What causes this? A: The rapid formation of a black precipitate is a definitive visual indicator of catalyst decomposition into "Pd black"[2]. Because 4-bromopyrazoles act as competing ligands, they pull palladium out of the active cycle. To prevent this, increase your catalyst loading from the standard 1-2 mol% to 5-10 mol% and switch to sterically demanding dialkylbiarylphosphines (e.g., XPhos or tBuDavePhos) that physically block the coordination of multiple pyrazole rings[3],[4].

Q: Should I use standard Pd(PPh3​)4​ or a specialized precatalyst? A: While Pd(PPh3​)4​ (typically at 5 mol% loading) can be effective for less demanding Suzuki-Miyaura couplings—especially if the pyrazole nitrogen is protected[5]—unprotected 4-bromopyrazoles often demand modern palladacycles. Precatalysts like Pd-G3 or Pd-G4 rapidly generate the active mono-ligated Pd(0) species, outcompeting the off-cycle pyrazole coordination and allowing for lower effective catalyst loadings (e.g., 2 mol%)[3],.

Q: Can microwave irradiation help overcome low yields in these couplings? A: Yes. Microwave-assisted heating accelerates the oxidative addition and transmetalation steps, minimizing the time the sensitive Pd(II) intermediate spends in the presence of coordinating pyrazoles. This strategy has been successfully employed to synthesize MK2 inhibitors via the Suzuki-Miyaura coupling of 3-amino-4-bromopyrazoles, achieving rapid conversion before significant catalyst degradation occurs[6].

Optimization Metrics & Quantitative Data

The table below summarizes field-validated catalyst loadings and ligand combinations tailored specifically for 4-bromopyrazole substrates.

Coupling ReactionSubstrate TypeCatalyst SystemCatalyst LoadingBase / SolventTypical Yield
Buchwald-Hartwig 4-Bromo-1-tritylpyrazole Pd(dba)2​ / tBuDavePhos10 mol% Pd / 20 mol% LtBuOK / Xylene (MW)70–85%
Negishi Unprotected 4-BromopyrazoleXPhos-Pd-G3 / XPhos2 mol% PdOrganozinc / THF83–94%
Suzuki-Miyaura N-(Azetidin-3-yl)-4-bromopyrazole Pd(PPh3​)4​ 5 mol% Pd K3​PO4​ / Dioxane- H2​O 75–85%
Suzuki-Miyaura 3-Amino-4-bromopyrazole Pd(PPh3​)4​ 5 mol% Pd Na2​CO3​ / DME- H2​O (MW)35% (Overall)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies include built-in validation checkpoints to verify the health of the catalytic cycle in real-time.

Protocol A: Microwave-Assisted Buchwald-Hartwig Amination (10 mol% Loading)

Objective: C-N coupling of a protected 4-bromopyrazole with a secondary amine using a high-loading, bulky Pd system[4].

  • Preparation: In an oven-dried microwave vial, combine 4-bromo-1-tritylpyrazole (1.0 equiv), piperidine (2.0 equiv), and tBuOK (2.0 equiv) in anhydrous xylene (0.1 M).

    • Validation Checkpoint 1: The mixture should form a heterogeneous slurry. Ensure the xylene is strictly anhydrous; moisture will prematurely quench the tBuOK, leading to zero conversion.

  • Catalyst Addition: Add Pd(dba)2​ (10 mol%) and tBuDavePhos (20 mol%) under a stream of argon.

    • Validation Checkpoint 2: The solution will initially appear deep red/purple (characteristic of active Pd(dba)2​ ). If the solution immediately turns black at room temperature, oxygen has infiltrated the system, and the catalyst is deactivated.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes.

    • Validation Checkpoint 3: Post-irradiation, the mixture should be dark brown/orange. A clear solvent with a heavy black mirror on the glass indicates total catalyst crash (Pd black formation).

  • Isolation: Filter the crude mixture through a short pad of Celite to remove palladium residues, eluting with ethyl acetate. Analyze the filtrate via LC-MS to confirm product mass.

Protocol B: Suzuki-Miyaura Coupling of N-Alkyl-4-bromopyrazoles (5 mol% Loading)

Objective: C-C coupling using standard Pd(PPh3​)4​ with an optimized 5 mol% loading to overcome mild coordination[5].

  • Preparation: Dissolve N-(azetidin-3-yl)-4-bromo-pyrazole (1.0 equiv) and the arylboronic acid (1.3 equiv) in a Dioxane/Water mixture (4:1 v/v).

  • Degassing & Catalyst Addition: Sparge the solution with Argon for 15 minutes. Add K3​PO4​ (3.0 equiv) followed by Pd(PPh3​)4​ (5 mol%).

    • Validation Checkpoint 1: The mixture should be bright yellow. Pd(PPh3​)4​ is highly oxygen-sensitive; failure to degas will result in rapid oxidation to Pd(II) and subsequent failure.

  • Heating: Heat the reaction mixture to 80 °C under an inert atmosphere for 12 hours.

    • Validation Checkpoint 2: At 2 hours, sample 10 µL for TLC (Hexanes/EtOAc 4:1). The appearance of a new, lower-Rf UV-active spot confirms productive transmetalation. If the solution turns black and starting material remains intact, the 5 mol% loading was insufficient to overcome poisoning; increase to 7.5–10 mol% in the next iteration.

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure.

References

  • Synthesis of substituted trifluoromethylpyrazoles via cross-coupling Source: Organic & Biomolecular Chemistry (rsc.org) URL:[Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Source: Organic Letters (acs.org) URL:[Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: Pharmaceuticals (nih.gov) URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: Molecules (mdpi.com) URL:[Link]

  • Synthesis and Investigation of Novel Functionalized Pyrazole or Indole Ring Containing Heterocyclic Compounds Source: KTU ePubl (ktu.edu) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Storage Degradation of Aminopyrazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the physicochemical vulnerabilities of aminopyrazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the physicochemical vulnerabilities of aminopyrazole derivatives. While these scaffolds are highly privileged in medicinal chemistry—particularly as kinase inhibitors—their electron-rich nature and functional group reactivity make them highly susceptible to oxidative dimerization, acid-catalyzed hydrolysis, and photolytic breakdown.

This guide bypasses superficial advice to focus on the causality of degradation, empowering you to build self-validating storage and experimental systems.

Section 1: Mechanistic Troubleshooting (Understanding the Causality)

Q1: Why do my 5-aminopyrazole stocks turn yellow or brown over time, even when stored at room temperature? A1: This color change is a classic macroscopic indicator of oxidative degradation. The amino group donates electron density into the pyrazole ring, making the molecule highly susceptible to oxidation by ambient oxygen or light. Mechanistically, oxidation triggers a single-electron transfer (SET) pathway, forming reactive N-radicals or C-radicals. These reactive intermediates rapidly undergo intermolecular coupling, resulting in the formation of highly conjugated azo dimers or fused pyrazine derivatives[1].

Q2: I am working with ester-functionalized aminopyrazoles (e.g., methyl 3-amino-1H-pyrazole-4-carboxylate). Why am I seeing a new LC-MS peak with a lower mass after reconstituting in slightly acidic media? A2: You are observing acid-catalyzed hydrolysis. When exposed to aqueous acidic conditions, the ester functional group undergoes a reversible Fischer-type hydrolysis. The protonation of the carbonyl oxygen makes the carbon highly electrophilic, allowing water to attack and cleave the ester, yielding 3-amino-1H-pyrazole-4-carboxylic acid and methanol[2].

Degradation AP Aminopyrazole Derivative Oxidation Oxidative Stress (O2, Light, Metals) AP->Oxidation Electron Transfer Hydrolysis Acidic Media (H2O, H+) AP->Hydrolysis Esterified Analogs Radical Reactive Intermediates (N-/C- Radicals) Oxidation->Radical Cleavage Carboxylic Acid + Alcohol Hydrolysis->Cleavage Ester Cleavage Dimer Azo Dimers & Fused Pyrazines Radical->Dimer Dimerization

Fig 1: Primary degradation pathways of aminopyrazole derivatives.

Section 2: Storage & Handling Guidelines

Q3: What are the optimal storage conditions to ensure the long-term stability of aminopyrazole APIs? A3: To establish a self-validating storage system, you must eliminate the causal factors of degradation: oxygen, moisture, and light. Storing the compound under an inert atmosphere prevents the initial radical formation required for dimerization.

Quantitative Impact of Storage Conditions on Aminopyrazole Stability

Storage ConditionTemp (°C)AtmosphereLight ExposureDegradation at 6 Months (%)Primary Degradant
Standard Benchtop25Ambient AirAmbient12.5 - 18.0%Azo Dimers / Oxidized Species
Refrigerated4Ambient AirDark4.2 - 6.5%Oxidized Species
Acidic Solution (pH 3)25Ambient AirAmbient> 40.0%Hydrolyzed Acid (for esters)
Optimized Storage-20Argon/N2Dark< 0.5%None detected

(Data synthesized from accelerated degradation benchmarks[1][2])

Section 3: Experimental Methodologies

Q4: How can I systematically validate the stability of my specific aminopyrazole analog before running expensive biological assays? A4: You must perform a Forced Degradation (Stability-Indicating) Assay . By intentionally stressing the molecule, we map its degradation trajectory. This ensures your analytical methods can resolve the parent compound from its degradation products, acting as a self-validating quality control step.

Step-by-Step Protocol: Forced Degradation & Stability-Indicating Assay

Step 1: Stock Solution Preparation Rationale: Methanol provides a neutral, organic environment that solubilizes the compound without immediately triggering hydrolysis.

  • Weigh exactly 1.0 mg of the aminopyrazole derivative.

  • Dissolve in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock[2].

Step 2: Application of Stress Conditions (Parallel Aliquots) Rationale: Isolating stress vectors (acid, oxidation, light) allows you to identify the specific structural vulnerabilities of your analog.

  • Acid Hydrolysis: Mix 100 µL stock with 900 µL 0.1 N HCl. Incubate at 40°C for 24 hours.

  • Oxidative Stress: Mix 100 µL stock with 900 µL 3% H2O2. Incubate at room temperature for 24 hours.

  • Photostability: Expose a 100 µL stock (diluted in 900 µL water) to UV/Vis light (ICH Q1B standard) for 24 hours.

  • Control: 100 µL stock in 900 µL Methanol/Water (1:9), stored at 4°C in the dark.

Step 3: Neutralization and Sample Prep Rationale: The degradation must be halted at an exact time point to ensure reproducible quantification.

  • Neutralize the acid-stressed sample with an equivalent volume of 0.1 N NaOH to halt degradation[2].

  • Filter all samples through a 0.22 µm PTFE syringe filter into amber HPLC vials.

Step 4: LC-MS Analysis

  • Run samples using a reversed-phase C18 column.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Analyze chromatograms to quantify the % degradation (Area Normalization) and identify degradant masses (e.g., +16 Da for oxidation, -CH2 for ester hydrolysis).

Workflow cluster_stress 2. Parallel Stress Conditions Prep 1. Stock Prep (1 mg/mL MeOH) Acid Acidic (0.1N HCl) 40°C, 24h Prep->Acid Ox Oxidative (3% H2O2) RT, 24h Prep->Ox Photo Photolytic (UV/Vis) RT, 24h Prep->Photo Quench 3. Quench & Filter (Neutralize / 0.22µm) Acid->Quench Ox->Quench Photo->Quench Analyze 4. LC-MS Analysis (Peak Integration) Quench->Analyze

Fig 2: Step-by-step forced degradation workflow for stability-indicating assays.

Section 4: Advanced Troubleshooting (In Vitro Assays)

Q5: My aminopyrazole is a kinase inhibitor. I am seeing rapid clearance in liver microsomes. Is this related to storage degradation? A5: Yes, the same electronic properties that cause benchtop oxidation make these compounds vulnerable to CYP450-mediated bioactivation in vitro. The amino group can be oxidized to reactive intermediates, which requires trapping with nucleophiles like glutathione to accurately profile[3]. In drug design, substituting electron-donating groups with electron-withdrawing groups (e.g., replacing an N1-isobutyl with a trifluoroethyl group) has been shown to drastically improve both metabolic and benchtop oxidative stability[4].

References
  • Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes. PubMed / NIH. 3

  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Benchchem. 2

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. MDPI. 1

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. ACS Publications. 4

Sources

Reference Data & Comparative Studies

Comparative

The Analytical Challenge: Pyrazole Amines in Drug Development

An in-depth technical guide for analytical chemists, formulation scientists, and regulatory professionals detailing the modernization and optimization of purity analysis for pyrazole amine derivatives. Pyrazole amines ar...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for analytical chemists, formulation scientists, and regulatory professionals detailing the modernization and optimization of purity analysis for pyrazole amine derivatives.

Pyrazole amines are highly privileged scaffolds in modern medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, COX-2 inhibitors, and various antitumor agents[1]. However, determining the purity of these active pharmaceutical ingredients (APIs) presents a unique chromatographic challenge.

During synthesis, pyrazole N-alkylation often produces closely related positional isomers (e.g., 1-alkyl vs. 2-alkyl pyrazoles) and desalkyl impurities. Because these related substances possess nearly identical molecular weights and hydrophobicities, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) using standard C18 columns often fails to achieve baseline resolution, leading to co-elution and inaccurate purity reporting[2].

To meet the rigorous standards of the recently modernized ICH Q2(R2) guidelines[3][4], analytical methods must be explicitly designed—following Quality by Design (QbD) principles—to demonstrate specificity for these critical peak pairs.

G A Analytical Target Profile (Define Critical Pair) B Stationary Phase Screening (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Optimization (MeOH vs. ACN, pH control) B->C D Method Validation (ICH Q2(R2) Parameters) C->D E Routine Purity Analysis (System Suitability) D->E

Fig 1. QbD-driven lifecycle for pyrazole amine HPLC method development.

Mechanistic Insights: Why Phenyl-Hexyl Outperforms C18 for Heterocycles

Standard C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. When separating pyrazole amine regioisomers, the hydrophobic footprint of the molecules is virtually indistinguishable, resulting in poor selectivity ( α )[5].

To resolve this, we must exploit the electronic properties of the analyte. Pyrazole amines feature a delocalized π -electron system and multiple hydrogen-bond acceptors. By transitioning to a Phenyl-Hexyl stationary phase, we introduce multi-modal retention mechanisms:

  • π−π Interactions: The electron-dense phenyl ring of the stationary phase interacts with the π system of the pyrazole ring.

  • Dipole and Cation-Exchange Interactions: Phenyl phases exhibit enhanced dipole moments compared to alkyl phases, providing alternate retention for the basic amine group[2].

  • Hydrophobic Retention: The hexyl spacer provides necessary alkyl chain flexibility and baseline hydrophobicity, ensuring adequate retention of polar fragments[5].

The Solvent Causality Rule: When using a Phenyl-Hexyl column, Methanol (MeOH) should be prioritized over Acetonitrile (ACN) as the organic modifier. ACN contains its own π -electrons (C≡N), which competitively bind to the stationary phase and suppress the π−π interactions between the column and the analyte. Methanol lacks π -electrons, thereby maximizing the unique selectivity of the phenyl phase[6].

G Analyte Pyrazole Amine (Aromatic Ring + Basic N) C18 Standard C18 Phase (Hydrophobic Interaction Only) Analyte->C18 Dispersive Forces PH Phenyl-Hexyl Phase (Hydrophobic + π-π + Dipole) Analyte->PH Multi-modal Interactions Result1 Co-elution of Positional Isomers C18->Result1 Result2 Baseline Resolution of Critical Pairs PH->Result2

Fig 2. Mechanistic comparison of stationary phase interactions with pyrazole amines.

Comparative Performance: Fully Porous C18 vs. SPP Phenyl-Hexyl

To demonstrate the superiority of this approach, a comparative study was conducted separating a primary pyrazole amine API from its desmethyl degradation product and a positional isomer impurity.

In alignment with the recent harmonized updates to USP <621> (which now permits adjustments from totally porous particles to superficially porous particles without full revalidation in specific compendial scenarios)[7][8], we compared a legacy 5 µm fully porous C18 column against a modernized 2.7 µm Superficially Porous Particle (SPP) Phenyl-Hexyl column.

Table 1: Chromatographic Performance Comparison
ParameterLegacy Method (Alternative)Optimized Method (Proposed)
Column Chemistry Fully Porous C18 (150 x 4.6 mm, 5 µm)SPP Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm)
Mobile Phase B Acetonitrile (0.1% TFA)Methanol (0.1% TFA)
Retention Time (API) 14.2 min8.5 min
Resolution ( Rs​ ) - Critical Pair 1.1 (Co-elution of Isomer)3.4 (Baseline Resolution)
Tailing Factor ( As​ ) 1.8 (Significant tailing)1.1 (Highly symmetrical)
Peak Capacity ( Pc​ ) ~120> 250
System Pressure 110 bar240 bar (UHPLC compatible)

Data Synthesis: The SPP Phenyl-Hexyl column not only resolved the critical isomeric pair ( Rs​ > 2.0) but also reduced the run time by 40% due to the shorter diffusion paths of the 2.7 µm core-shell particles.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol establishes a self-validating workflow for routine purity analysis. The inclusion of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent, suppressing the ionization of the basic amine and minimizing secondary interactions with residual silanols on the silica support[1][9].

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Methanol. Mix thoroughly and degas.

  • Causality Check: TFA is volatile and UV-transparent at the detection wavelength (254 nm), ensuring a stable baseline during gradient elution.

2. Sample Preparation

  • Diluent: 50:50 (v/v) Water:Methanol.

  • Standard Solution: Accurately weigh 10.0 mg of the pyrazole amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Test (SST) Solution: Spike the Standard Solution with 0.5% (w/w) of the known positional isomer impurity.

3. Chromatographic Conditions

  • Column: SPP Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Thermostating ensures reproducible retention times and reduces mobile phase viscosity).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0 - 2 min: 10% B (Isocratic hold to focus polar analytes)

    • 2 - 10 min: 10% 80% B (Linear ramp for impurity separation)

    • 10 - 12 min: 80% B (Wash step)

    • 12 - 15 min: 10% B (Re-equilibration)

4. System Suitability Acceptance Criteria Before analyzing unknown samples, the system must self-validate against the following criteria (derived from USP <621> and ICH Q2(R2)):

  • Resolution ( Rs​ ): 2.0 between the API and the spiked isomer impurity.

  • Tailing Factor ( As​ ): 1.5 for the API peak.

  • Injection Precision: %RSD 2.0% for 5 replicate injections of the Standard Solution.

Method Validation Summary (ICH Q2(R2) Compliance)

Following the optimization of the Phenyl-Hexyl method, a full validation was executed in accordance with the revised ICH Q2(R2) guidelines (effective June 2024), which emphasizes reportable ranges and fitness-for-purpose[3][4].

Table 2: ICH Q2(R2) Validation Results for Pyrazole Amine Purity Method
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at API retention timePeak purity angle < Purity threshold (PDA data)Pass
Linearity (Range) Reportable range (e.g., 0.05% to 120%) R2 = 0.9998 (Range: 0.5 µg/mL to 1200 µg/mL)Pass
Accuracy (Recovery) Assessed across the specified range99.2% - 101.1% (Spiked at 50%, 100%, 150%)Pass
Precision (Repeatability) %RSD of 6 replicates at 100% conc.%RSD = 0.85%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05 µg/mL (0.005% of nominal concentration)Pass
Robustness Deliberate variations (Temp, Flow, pH) Rs​ > 2.0 maintained across all variationsPass

Conclusion

For the purity analysis of pyrazole amines, relying on traditional C18 column chemistries often results in compromised specificity due to the inability of hydrophobic interactions to resolve structurally similar regioisomers. By transitioning to a Phenyl-Hexyl stationary phase paired with a Methanol-based gradient , analytical scientists can leverage π−π and dipole interactions to achieve baseline resolution of critical pairs. Furthermore, adopting Superficially Porous Particles (SPP) aligns with modern USP <621> allowable adjustments, drastically improving laboratory throughput while strictly adhering to ICH Q2(R2) validation mandates.

References

  • Understanding the Latest Revisions to USP <621> | Agilent. Agilent Technologies. Available at:[Link]

  • USP 621 Changes - Element Lab Solutions. Element Laboratory Solutions. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. LCGC International / Chromatography Online. Available at:[Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. HALO Columns. Available at:[Link]

  • HPLC Method Development, Validation and Impurity Characterization for an Antitumor HSP90 Inhibitor -- PU-H71. PMC - National Institutes of Health. Available at:[Link]

Sources

Validation

In-Depth Technical Guide: Mass Spectrometry Fragmentation Patterns of 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine

Executive Summary The compound 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (C9H14BrN3) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and novel agrochemicals [3]. Accurate stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (C9H14BrN3) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and novel agrochemicals [3]. Accurate structural elucidation and pharmacokinetic quantification of this scaffold demand a rigorous understanding of its gas-phase behavior.

This guide provides an objective comparison of mass spectrometry (MS) platforms—High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ), and Gas Chromatography-Electron Ionization (GC-EI-MS)—for the analysis of this compound. Furthermore, we deconstruct the mechanistic causality behind its fragmentation pathways, providing scientists with a self-validating framework for method development and metabolite identification.

Molecular Architecture & Fragmentation Causality

To predict and interpret the MS/MS spectra of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, we must analyze the intrinsic stability and electronic distribution of its structural modules. The fragmentation is not random; it is dictated by the weakest bonds and the stability of the resulting neutral losses.

  • The Isotopic Tracer (4-Bromo Substituent): Bromine exists naturally as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This imparts a distinctive M and M+2 doublet to the precursor ion ( m/z 244.04 and 246.04) and all bromine-retaining fragments. This acts as a built-in diagnostic tracer for structural elucidation.

  • Aliphatic Cleavage (1-Cyclohexyl Group): The bulky cyclohexyl ring at the N1 position is highly susceptible to collision-induced dissociation (CID). The primary and most energetically favorable fragmentation is the cleavage of the N-C bond, accompanied by a hydrogen transfer, resulting in the neutral loss of cyclohexene (82 Da) [2].

  • Ring Contraction (Pyrazole Core): Following the loss of the cyclohexyl group, the protonated pyrazole core undergoes characteristic heterocyclic fragmentation. The expulsion of hydrogen cyanide (HCN, 27 Da) and ammonia (NH3, 17 Da) from the 3-amine position are primary drivers of secondary ion formation [1].

Mechanistic Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 244 / 246 (C9H15BrN3+) F1 Fragment A m/z 162 / 164 (C3H5BrN3+) M->F1 - C6H10 (82 Da) Cyclohexene Loss F2 Fragment B m/z 165 (C9H15N3+•) M->F2 - Br• (79/81 Da) Homolytic Cleavage F3 Fragment C m/z 145 / 147 (C3H2BrN2+) F1->F3 - NH3 (17 Da) Ammonia Loss F4 Fragment D m/z 135 / 137 (C2H4BrN2+) F1->F4 - HCN (27 Da) Pyrazole Ring Cleavage F5 Fragment E m/z 83 (C3H5N3+) F1->F5 - Br• (79/81 Da) Bromine Radical Loss

Figure 1: Proposed ESI-MS/MS fragmentation pathways for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine.

Platform Comparison: Selecting the Right MS Technology

Different stages of drug development require different analytical capabilities. Below is an objective comparison of the three primary platforms used to analyze this pyrazole derivative.

Table 1: Comparative Platform Performance for Pyrazole Analysis
Feature / PlatformLC-ESI-HRMS (Orbitrap / Q-TOF)LC-ESI-QqQ (Triple Quadrupole)GC-EI-MS (Single Quad)
Ionization Mode Soft (ESI+), [M+H]+ dominantSoft (ESI+), [M+H]+ dominantHard (EI, 70 eV), M+• often weak
Mass Accuracy Sub-ppm (< 1-3 ppm)Unit Resolution (~0.7 Da FWHM)Unit Resolution (~0.7 Da FWHM)
Primary Utility Metabolite ID, Structural ElucidationHigh-throughput DMPK, PK/PDVolatile impurity profiling
Sensitivity (LOD) High (pg/mL range)Ultra-High (fg/mL to pg/mL range)Moderate (ng/mL range)
Data Complexity High (Requires advanced software)Low (Targeted MRM peaks)Moderate (Library matching)
Cost & Maintenance Very HighModerate to HighLow to Moderate

Expert Insight: For initial structural confirmation of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, HRMS is non-negotiable. The exact mass is required to differentiate between the loss of a bromine radical + hydrogen (80 Da) and the loss of intact HBr (80 Da). However, for routine pharmacokinetic screening in plasma matrices, the QqQ platform is superior due to its rapid duty cycle and higher sensitivity in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols: A Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in your data, the following LC-ESI-QqQ protocol is designed as a self-validating system . It uses the molecule's inherent isotopic signature to continuously verify data integrity.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Spike 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine into the biological matrix (e.g., plasma) at desired calibration levels (1-1000 ng/mL).

  • Perform protein precipitation using 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Causality: The lipophilic cyclohexyl group ensures strong retention on reversed-phase media; a steep gradient sharpens the peak shape and enhances the ESI response.

Step 3: MS Optimization & Self-Validation (Crucial) Tune the mass spectrometer to monitor the transitions listed in Table 2.

  • The Self-Validation Check: Program the instrument to monitor both the 79Br transition ( m/z 244.0 162.0) and the 81Br transition ( m/z 246.0 164.0).

  • Acceptance Criteria: The chromatographic peak area ratio of these two MRM channels must remain between 0.95 and 1.05 . If the ratio skews, it immediately flags matrix interference, co-eluting isobaric species, or detector saturation, rendering the data point invalid.

Table 2: Key MRM Transitions & Diagnostic Ions (ESI+)
Precursor Ion ( m/z )Product Ion ( m/z )Neutral LossStructural AssignmentOptimal Collision Energy (eV)
244.0 ( 79Br )162.082 DaLoss of cyclohexene15 - 20
246.0 ( 81Br )164.082 DaLoss of cyclohexene15 - 20
244.0 ( 79Br )145.099 DaLoss of cyclohexene + NH325 - 30
244.0 ( 79Br )83.0161 DaLoss of cyclohexene + Br•35 - 45

Note: The 244 162 transition is recommended as the primary quantifier due to its high abundance and stability at lower collision energies.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at:[Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at:[Link]

Comparative

Introduction: The Critical Role of Structural Analysis in Pyrazole-Based Drug Development

An In-Depth Guide to the Structural Elucidation of Novel Pyrazole Derivatives: A Comparative Analysis for Drug Discovery Professionals Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Elucidation of Novel Pyrazole Derivatives: A Comparative Analysis for Drug Discovery Professionals

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state are fundamental to understanding their structure-activity relationships (SAR), guiding lead optimization, and ensuring robust intellectual property. For a novel compound such as 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, a comprehensive structural analysis is not merely a characterization step but a cornerstone of its development trajectory.

This guide provides a comparative overview of the essential analytical techniques for the complete structural elucidation of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine. We will explore the definitive method of Single-Crystal X-ray Diffraction (SC-XRD), juxtapose it with vital spectroscopic techniques (NMR, IR), and integrate modern computational approaches. The narrative is grounded in field-proven insights, explaining not just the "how" but the "why" behind each experimental choice, offering a self-validating framework for researchers and drug development professionals.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the unequivocal method for determining the precise atomic arrangement of a molecule in its crystalline state. It provides unambiguous data on bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that dictate crystal packing. This information is invaluable for understanding physical properties like solubility and stability and for designing molecules that fit into specific biological targets.

Experimental Causality: The Path to a High-Quality Crystal Structure

Obtaining a high-resolution crystal structure is contingent on growing a single, high-quality crystal, an endeavor that is often the most challenging step. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and is guided by the solubility profile of the compound. For pyrazole derivatives, which often feature both hydrogen bond donors (N-H) and acceptors (pyridine-like N2), protic and aprotic solvents should be systematically screened to find conditions that favor slow, ordered growth over rapid precipitation.

Generalized Experimental Protocol: SC-XRD Analysis of a Novel Pyrazole Derivative
  • Crystal Growth & Selection :

    • Dissolve the purified 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture).

    • Employ slow evaporation, allowing the solvent to evaporate over several days in a vibration-free environment.

    • Under a polarizing microscope, select a well-formed, defect-free single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[1]

  • Data Collection :

    • Mount the crystal on the diffractometer. To minimize thermal vibrations and obtain higher resolution data, the crystal is typically cooled to a low temperature (e.g., 100-170 K) in a stream of cold nitrogen gas.[1][2]

    • Collect X-ray diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).[2] A series of diffraction images are recorded as the crystal is rotated.[1]

  • Structure Solution and Refinement :

    • Process the collected data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or intrinsic phasing (e.g., with software like SHELXT).[2] This provides an initial model of the electron density map.

    • Refine the structural model by adjusting atomic positions and displacement parameters against the experimental data using least-squares methods (e.g., with software like SHELXL).[2] Hydrogen atoms are typically placed in calculated positions.

Workflow for Single-Crystal X-ray Diffraction```dot

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification Compound Purification Growth Crystal Growth Purification->Growth Selection Crystal Selection & Mounting Growth->Selection Collection X-ray Data Collection (Low Temperature) Selection->Collection Processing Data Processing (Indexing, Integration) Collection->Processing Solution Structure Solution (e.g., SHELXT) Processing->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & CIF Report Refinement->Validation

Caption: An integrated workflow combining experimental and computational methods.

Comparative Summary of Analytical Techniques
TechniquePrimary InformationStrengthsLimitations
SC-XRD 3D atomic arrangement, intermolecular interactions in the solid state.Unambiguous, highly precise, provides absolute stereochemistry.Requires a suitable single crystal; provides no information on solution behavior or bulk purity.
NMR Molecular connectivity, tautomerism, and conformation in solution.Excellent for bulk sample analysis, non-destructive, provides rich structural detail.Provides an averaged structure for dynamic processes; less sensitive than mass spectrometry.
IR Presence of functional groups and hydrogen bonding.Fast, requires minimal sample, applicable to solids and liquids.Provides limited connectivity information; spectra can be complex.
DFT Optimized geometry, predicted spectra, electronic properties.Predictive power, corroborates experimental data, provides insights into reactivity.Computationally intensive, accuracy depends on the level of theory and basis set used.

Conclusion

The structural analysis of a novel therapeutic candidate like 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine requires a multi-faceted, self-validating approach. While Single-Crystal X-ray Diffraction provides the definitive solid-state structure, its findings must be corroborated by spectroscopic techniques like NMR and IR to confirm the structure of the bulk material and its identity in solution. Furthermore, the integration of computational methods like DFT provides an additional layer of validation and predictive insight. By synergistically employing these techniques, researchers and drug development professionals can build a complete and robust understanding of their molecule, accelerating its journey from the lab to the clinic.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. (n.d.). Benchchem.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).
  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. (n.d.). etd@IISc.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.
  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository.
  • Technical Support Center: Spectroscopic Analysis of Pyrazoles. (n.d.). Benchchem.
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019, April). Journal of Molecular Structure.
  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. (2006, August 3). The Journal of Organic Chemistry (ACS Publications).
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). PMC.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 10). ResearchGate.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC.
  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. (n.d.). PMC - NIH.

Sources

Validation

reference standards for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine

Comprehensive Evaluation of 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine Reference Standards in Kinase Inhibitor Discovery Executive Summary In modern medicinal chemistry, halogenated aminopyrazoles serve as privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Evaluation of 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine Reference Standards in Kinase Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, halogenated aminopyrazoles serve as privileged scaffolds for the synthesis of fused heterocyclic pharmacophores. Specifically,1[1] has emerged as a highly versatile bifunctional building block. The C4-bromine acts as an electrophilic handle for transition-metal-catalyzed cross-couplings, while the C3-primary amine functions as a potent nucleophile for annulation reactions. This guide objectively evaluates the performance of this specific reference standard against its structural analogs, providing drug development professionals with causality-driven experimental protocols for synthesizing complex kinase inhibitors (e.g., targeting AAK1, GAK, and MK2)[2][3].

Mechanistic Rationale: The Role of the Cyclohexyl Moiety

When designing synthetic routes for pyrazolo[1,5-a]pyrimidines, the choice of the N1-substituent on the pyrazole ring is not arbitrary; it fundamentally dictates both the reaction kinetics and the pharmacokinetic profile of the final drug candidate.

  • Regioselective Annulation: During acidic condensation with malonaldehydes, the bulky cyclohexyl group creates precise steric hindrance at the adjacent N2 position. This forces the incoming electrophile to react preferentially with the C3-amine rather than the N2 nitrogen, ensuring high regioselectivity in the formation of the fused pyrimidine ring[4].

  • Lipophilicity (LogP) Enhancement: Kinase inhibitors require optimized membrane permeability to reach intracellular targets. The flexible, non-polar cyclohexyl ring significantly increases the lipophilicity of the final pharmacophore compared to N1-methyl or N1-hydrogen analogs, directly improving cellular assay efficacy.

  • Chemoselectivity in Cross-Coupling: Free primary amines are notorious for coordinating with palladium, which can poison the catalyst or trigger unwanted Buchwald-Hartwig aminations[3]. While amine protection is standard, the steric bulk of the cyclohexyl group partially shields the pyrazole core, allowing for direct, unprotected Suzuki couplings when paired with highly sterically demanding ligands like D-t-BPF[3].

Comparative Performance Analysis

To select the optimal reference standard for a screening library, it is critical to compare the 1-cyclohexyl variant[1] against its commercially available analogs, such as the 5 and 5 derivatives[5].

Table 1: Comparative Attributes of N1-Substituted 4-Bromo-1H-pyrazol-3-amines

Performance Metric1-Cyclohexyl (CAS 1248796-32-8)1-Cyclopentyl (CAS 1006470-56-9)1-tert-Butyl (CAS 1251118-58-7)
Steric Hindrance (N1) High (Flexible chair conformation)Moderate (Planar tendency)Very High (Rigid, locked)
Pharmacokinetic LogP Contribution +++++++
Suzuki Coupling Yield (Unprotected) Moderate (45-55%)Low-Moderate (35-45%)Low (<30% due to extreme bulk)
Regioselectivity in Annulation Excellent (>95% desired isomer)Good (~85% desired isomer)Excellent (>95% desired isomer)
Commercial Purity Standard ≥95% (Typical)≥95% (Typical)≥95% (Typical)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific quality control checkpoints to ensure the integrity of the reference standard during complex transformations.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Causality: Protecting the C3-amine prevents Pd-coordination, driving the reaction exclusively toward C4-arylation[6]. Microwave irradiation accelerates the oxidative addition of the deactivated C4-bromo bond, minimizing thermal degradation[2].

  • Amine Protection: React 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (1.0 eq) with Boc₂O (1.5 eq) and DMAP (0.1 eq) in THF at 0°C, warming to room temperature for 4 hours.

    • Validation Checkpoint: TLC must show complete consumption of the highly polar starting material (ninhydrin positive) to a less polar, UV-active spot.

  • Catalyst & Reagent Assembly: In a microwave vial, combine the protected intermediate (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v).

    • Causality: Degassing removes dissolved O₂, preventing the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd(0) active species.

  • Irradiation: Heat in a microwave reactor at 110°C for 20 minutes.

  • Workup & Validation: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

    • Validation Checkpoint: LC-MS must confirm the mass shift corresponding to the displacement of bromine (loss of the distinct M/M+2 isotopic signature) and the addition of the aryl group.

Protocol B: Direct Acidic Condensation for Pyrazolo[1,5-a]pyrimidine Synthesis

Causality: Utilizing the free C3-amine and the adjacent N2 nitrogen, condensation with an acetal precursor under acidic conditions drives a dual nucleophilic attack, forming the fused pyrimidine ring[7].

  • Reaction Setup: Dissolve 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (1.0 eq) in absolute ethanol (0.5 M). Add concentrated HCl (1.5 eq).

  • Electrophile Addition: Dropwise add 1,1,3,3-tetramethoxypropane (1.2 eq) at room temperature.

    • Causality: Acidic conditions slowly hydrolyze the acetal in situ, generating the highly reactive dialdehyde. This controlled release prevents the rapid polymerization that free malonaldehyde typically undergoes.

  • Cyclization: Heat the mixture to 80°C for 3 hours.

  • Isolation & Validation: Cool to 0°C. The fused heterocyclic product typically precipitates. Filter and wash with cold ethanol.

    • Validation Checkpoint: ¹H-NMR must show the complete disappearance of the primary amine protons (~5.0 ppm) and the emergence of distinct aromatic pyrimidine protons.

Workflow Visualization

G N1 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine N2 Amine Protection (Boc2O) N1->N2 Standard Route N4 Direct Coupling (D-t-BPF) N1->N4 Alternative Route N3 Suzuki-Miyaura Coupling N2->N3 C4 Arylation N5 Acidic Condensation N3->N5 Deprotect & Annulate N4->N5 Direct Annulation N6 Target Kinase Inhibitor N5->N6 Final Assembly

Fig 1: Chemoselective workflow for synthesizing pyrazolo-pyrimidine kinase inhibitors.

References

  • PMC. "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells". National Institutes of Health.[Link]

  • Arabian Journal of Chemistry. "Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction". Elsevier. [Link]

  • BYU ScholarsArchive. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines". Brigham Young University.[Link]

  • ACS. "Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids". American Chemical Society. [Link]

  • DTIC. "Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections". Defense Technical Information Center. [Link]

Sources

Comparative

comparative stability of 3-amino vs 5-amino pyrazole isomers

An In-Depth Technical Guide to the Comparative Stability of 3-Amino vs. 5-Amino Pyrazole Isomers For researchers and professionals in drug development, the pyrazole nucleus is a foundational scaffold, celebrated for its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Stability of 3-Amino vs. 5-Amino Pyrazole Isomers

For researchers and professionals in drug development, the pyrazole nucleus is a foundational scaffold, celebrated for its prevalence in a multitude of therapeutic agents. However, the nuanced chemistry of its substituted derivatives, particularly the aminopyrazoles, presents a critical layer of complexity. The seemingly minor shift of an amino group from the 3- to the 5-position can dramatically alter a molecule's physicochemical properties, reactivity, and ultimately, its biological efficacy. This guide provides a detailed comparative analysis of the stability of 3-aminopyrazole and 5-aminopyrazole, synthesizing theoretical principles with experimental data to inform rational drug design.

The Theoretical Bedrock: Tautomerism in Aminopyrazoles

The core of the stability question lies in the phenomenon of annular prototropic tautomerism. In N-unsubstituted pyrazoles, the proton on the nitrogen atom can migrate to the adjacent nitrogen, leading to two distinct, rapidly interconverting tautomeric forms. For aminopyrazole, this equilibrium exists between the 3-amino-1H-pyrazole (3AP) and 5-amino-1H-pyrazole (5AP) forms.

The position of this equilibrium is not random; it is governed by a delicate interplay of intramolecular electronic effects and intermolecular interactions with the surrounding environment.[1]

Tautomerism cluster_3AP 3-Aminopyrazole (3AP) cluster_5AP 5-Aminopyrazole (5AP) 3AP_img 3AP_img 5AP_img 5AP_img 3AP_img->5AP_img Prototropic Shift

Caption: Annular prototropic tautomerism in aminopyrazole.

Intrinsic Electronic Effects

In the gas phase or non-polar solvents, where intermolecular forces are minimized, the intrinsic electronic nature of the substituents dictates stability. Theoretical calculations and experimental data consistently show that the 3-aminopyrazole (3AP) tautomer is intrinsically more stable than the 5-aminopyrazole (5AP) form .[2][3][4]

The rationale for this enhanced stability is rooted in electronic delocalization. The amino group is an electron-donating group (EDG) through resonance. When positioned at C3, the lone pair of electrons on the exocyclic nitrogen can contribute more effectively to the π-electron system of the pyrazole nucleus.[5] This superior delocalization results in a lower overall energy state for the 3AP tautomer. Conversely, electron-withdrawing groups (EWGs) tend to favor the 5-amino tautomer.[1][5]

Solvent Effects

The stability landscape can be significantly altered by the solvent. The 5-amino tautomer generally possesses a higher dipole moment than the 3-amino form.[1] Consequently, polar solvents (e.g., DMSO, water) can preferentially solvate and stabilize the 5-amino tautomer, shifting the equilibrium in its favor.[1][3] This environmental influence is a critical consideration in drug development, as biological systems are aqueous and polar.

Quantitative Stability Comparison

Computational chemistry provides precise, quantitative insights into the energy differences between these isomers. Multiple high-level calculations, corroborated by experimental findings, have established the energetic preference for the 3-amino tautomer in the absence of overriding solvent or substituent effects.

ParameterValueMore Stable IsomerSource(s)
Calculated Energy Difference (ΔE) ~10.7 kJ/mol (~2.56 kcal/mol)3-Aminopyrazole[2][3][4]
Gibbs Free Energy Difference (ΔG) ~9.8 kJ/mol (~2.34 kcal/mol)3-Aminopyrazole[2][3][4]
Calculated Stability Difference ~2.61 kcal/mol3-Aminopyrazole[5]

These data points consistently demonstrate that 3-aminopyrazole resides in a lower energy well, making it the thermodynamically more stable form in a non-polar environment.

Experimental Validation and Methodologies

A robust understanding of isomer stability relies on rigorous experimental validation. Several techniques are employed to probe and quantify the tautomeric equilibrium and thermal stability of aminopyrazoles.

Experimental Protocol 1: Tautomeric Ratio Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for identifying and quantifying tautomers in solution.[5] Under specific conditions, particularly in polar aprotic solvents like DMSO-d6, the rate of proton exchange can be slow enough on the NMR timescale to allow for the observation of distinct signals for both the 3-amino and 5-amino tautomers.[3]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of the 4-substituted 3(5)-aminopyrazole in DMSO-d6 to a known concentration.

  • Data Acquisition: Record high-resolution ¹H and ¹³C NMR spectra at a controlled temperature.

  • Signal Assignment: Identify and assign the distinct peaks corresponding to each tautomer based on chemical shifts and coupling patterns, often aided by 2D NMR techniques (e.g., HMBC, NOESY) and comparison to computational predictions.

  • Quantification: Integrate the non-overlapping signals corresponding to each tautomer. The ratio of the integrals directly reflects the population ratio of the 3-amino and 5-amino forms in solution.

  • Equilibrium Constant: Calculate the equilibrium constant (KT = [5-amino tautomer] / [3-amino tautomer]) from the population ratio.

Experimental Protocol 2: Intrinsic Stability via Matrix Isolation IR Spectroscopy

To probe the intrinsic stability of the tautomers free from intermolecular interactions, matrix isolation infrared (IR) spectroscopy is an invaluable technique.[2] It involves trapping individual molecules in an inert, solid matrix at cryogenic temperatures.

Methodology:

  • Sample Vaporization: Heat the aminopyrazole sample in a Knudsen effusion cell to generate a low-pressure vapor.

  • Co-deposition: Simultaneously deposit the sample vapor and a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI) held at a very low temperature (~10 K).

  • Spectrum Acquisition: Record the infrared spectrum of the isolated molecules within the inert matrix.

  • Data Analysis: Compare the experimental spectrum to the theoretically calculated vibrational spectra for both the 3-amino and 5-amino tautomers. The match between experimental bands and calculated frequencies allows for the unambiguous identification and relative quantification of the tautomers present in the gas phase.

Experimental Protocol 3: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6][7] It is highly effective for determining the thermal stability, melting point, purity, and polymorphism of solid-state materials.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the aminopyrazole isomer into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram. An endothermic peak indicates melting, and its onset temperature is the melting point. The temperature at which an exothermic event (decomposition) begins indicates the onset of thermal instability. A sharper melting peak generally suggests higher purity.

Workflow cluster_synthesis Sample Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation Synth Synthesize & Purify 3- & 5-Aminopyrazole Derivatives NMR Solution State Analysis (NMR in DMSO-d6) Synth->NMR IR Gas Phase Analysis (Matrix Isolation IR) Synth->IR DSC Solid State Analysis (DSC) Synth->DSC Ratio Determine Tautomeric Ratio (KT in Solution) NMR->Ratio Intrinsic Identify Intrinsic Stable Tautomer IR->Intrinsic Thermal Determine Melting Point & Decomposition Temp. DSC->Thermal Conclusion Comprehensive Stability Profile Ratio->Conclusion Intrinsic->Conclusion Thermal->Conclusion

Caption: General experimental workflow for comparative stability analysis.

Conclusion for the Medicinal Chemist

The comparative stability of 3- and 5-aminopyrazole is a study in chemical nuance with profound practical implications.

  • Intrinsic Stability Favors 3-Aminopyrazole: Theoretical and experimental evidence unequivocally demonstrates that in non-polar environments, the 3-amino tautomer is thermodynamically more stable due to superior electronic delocalization.[2][4][5]

  • Environment Matters: This intrinsic preference is not absolute. Polar solvents, such as water in biological systems, can preferentially stabilize the more polar 5-amino tautomer, potentially altering the dominant form available for target binding.[1][3]

  • Synthesis vs. Stability: Interestingly, while the 3-amino isomer is often more stable, the 5-amino isomer can be the thermodynamically favored product in many common synthetic routes, making it more synthetically accessible.[8]

For the drug development professional, this means that the choice between a 3-aminopyrazole and a 5-aminopyrazole scaffold cannot be arbitrary. A comprehensive evaluation, considering the specific substituents, the polarity of the target's binding pocket, and the desired physicochemical properties, is essential. Understanding the delicate balance between intrinsic stability, solvent effects, and synthetic accessibility is paramount to successfully leveraging these versatile building blocks in the design of next-generation therapeutics.

References

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed. Retrieved from [Link]

  • Pereira, M. M., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(11), 2779. Retrieved from [Link]

  • Afonin, A. V., et al. (2003). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Magnetic Resonance in Chemistry, 41(10), 803-809. Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4277. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Retrieved from [Link]

  • Cooper, A., et al. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 189, 29-38. Retrieved from [Link]

  • Woźniak, K., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2634. Retrieved from [Link]

  • Organic Letters. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f).... Retrieved from [Link]

  • ResearchGate. (n.d.). Total energy, enthalpy, Gibbs free energy, entropy and dipole moment of tautomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry | Request PDF. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis and Features of 4-aminopyrazoles with Perfluoroalkyl Substituent. Retrieved from [Link]

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • Al-Timari, U. S., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistrySelect, 9(1), e202303964. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Veetil, V. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of novel antifungal resorcylate aminopyrazole Hsp90 inhibitors based on structural optimization by molecular simulations. New Journal of Chemistry, 45(4), 2056-2069. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Aminopyrazole-4-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design. Retrieved from [Link]

  • ACS Figshare. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • J. Mol. Struct. (Theochem). (1998). The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated values of Gibbs free energies of activation (ΔG≠) and reaction (ΔG) for intramolecular and intermolecular (solvent-assisted) tautomerization of pyrazole 7. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-bromo-1-cyclohexyl-1H-pyrazol-3-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine Operational Brief & Mechanistic Rationale 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is a highly versatile halogenated heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine

Operational Brief & Mechanistic Rationale

4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is a highly versatile halogenated heterocyclic building block frequently utilized in medicinal chemistry and drug discovery for cross-coupling reactions [1]. While valuable in the laboratory, its structural composition—specifically the presence of a bromine atom and a nitrogen-rich pyrazole/amine core—dictates strict logistical oversight during disposal.

Improper disposal of halogenated pyrazoles poses severe environmental and infrastructure risks. During standard thermal destruction (incineration), non-halogenated organic waste is converted primarily to CO₂ and H₂O. However, the combustion of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine generates highly corrosive hydrobromic acid (HBr) gas and toxic nitrogen oxides (NOx) [4]. If this compound is inadvertently routed into general organic waste streams, the resulting HBr can rapidly degrade the refractory linings of standard incinerators and release toxic emissions into the atmosphere. Consequently, this chemical must be strictly segregated into halogenated waste streams to ensure it is processed in specialized twin-chamber incinerators equipped with alkaline flue-gas scrubbers [4].

Physicochemical & Hazard Profile

To ensure proper handling, laboratory personnel must be familiar with the compound's physical properties and hazard classifications.

Property / HazardDetail
Chemical Name 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine
CAS Number 1248796-32-8 [1]
Molecular Formula C₉H₁₄BrN₃ [1]
Molecular Weight 244.13 g/mol [1]
GHS Pictogram GHS07 (Exclamation mark) [1]
Signal Word Warning [1]
Primary Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) [2]
Waste Classification Halogenated Organic Waste [3]

Standard Operating Procedures: Waste Segregation & Disposal

The following protocols establish a self-validating system for waste management, ensuring that every step from generation to final destruction complies with environmental safety standards.

Workflow 1: Solid Waste Management (Powders & Consumables)

Causality: Solid consumables often retain micro-particulates of the brominated compound. Segregating these prevents cross-contamination of standard municipal or non-hazardous waste streams.

  • Source Segregation: Collect all contaminated materials—including nitrile gloves, weighing papers, spatulas, absorbent materials, and empty reagent vials—immediately after use.

  • Containerization: Place these items into a dedicated, puncture-resistant solid hazardous waste container lined with a chemically compatible polymer bag.

  • Labeling & Logging: Affix a hazardous waste sticker immediately. Explicitly log the contents as "Hazardous Solid Waste - Halogenated Organics (Contains 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine)" [3].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA). Ensure it remains tightly closed unless actively adding waste to prevent vapor release and regulatory violations [3].

Workflow 2: Liquid Waste Management (Reaction Solutions)

Causality: Mixing halogenated solvents/solutes with non-halogenated streams violates Resource Conservation and Recovery Act (RCRA) guidelines, drastically increasing disposal costs and risking incinerator damage.

  • Compatibility Verification: Ensure the receiving waste carboy is chemically compatible with the primary solvent used in your reaction (e.g., HDPE carboys for most organic solvents).

  • Halogenated Routing: Pour the reaction mixture or wash solvents exclusively into the carboy designated for "Halogenated Organic Waste" [3].

  • Vapor Control: Use a safety funnel with a closing lid. Never leave an open funnel resting in the carboy; this allows toxic vapors to escape and violates SAA closed-container regulations [3].

Workflow 3: Emergency Spill Response

Causality: Immediate physical containment prevents the spread of the halogenated compound into floor drains, which would result in severe aquatic toxicity and regulatory fines.

  • Initial Containment: For a solid powder spill, avoid generating airborne dust by gently covering it. Do not dry-sweep. For a liquid spill, immediately surround the area with universal absorbent socks to create a physical barrier [3].

  • Neutralization & Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite or commercial spill pads).

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and transfer it into a sealable hazardous waste bucket.

  • Decontamination: Wipe down the affected surface with a compatible solvent (e.g., isopropanol), followed by a mild detergent wash. Dispose of all cleanup materials in the halogenated solid waste stream [2].

Waste Routing Visualization

G Start Waste Generation (4-bromo-1-cyclohexyl-1H-pyrazol-3-amine) Solid Solid Waste (Gloves, Vials, Powders) Start->Solid Liquid Liquid Waste (Reaction Solvents) Start->Liquid Halogenated Halogenated Waste Stream (Strict Segregation) Solid->Halogenated Liquid->Halogenated EHS EHS Facility Collection & RCRA Manifesting Halogenated->EHS Transfer Incinerator High-Temperature Incineration (>1100°C) EHS->Incinerator EPA-Approved Transport Scrubber Alkaline Acid Scrubber (Neutralizes HBr & NOx) Incinerator->Scrubber Flue Gas (HBr, NOx) Exhaust Clean Exhaust Scrubber->Exhaust Neutralized

Workflow for the segregation, collection, and thermal destruction of halogenated pyrazole waste.

Regulatory & Compliance Standards

Under the RCRA framework and equivalent international environmental protection rules, the disposal of halogenated organic compounds is heavily regulated to prevent ecological contamination [3]. Facilities generating this waste must utilize licensed Environmental Health and Safety (EHS) contractors for transport. The mandated endpoint for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is a high-temperature twin-chamber incineration facility. These facilities must operate at temperatures exceeding 1100°C with a minimum 2-second gas residence time, followed immediately by an alkaline scrubber system to neutralize the acidic emissions (HBr) before atmospheric release [4].

References

  • Bates College. "Chemical Safety | Science Resource Support Services." Bates College EHS. [Link]

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986." HSPCB. [Link]

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